5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
説明
The exact mass of the compound 2-Benzoxazolinone, 5-chloro-3-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24960. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-chloro-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORWOQGVKPXSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206621 | |
| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-90-9 | |
| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9): Physicochemical Profiling and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the benzoxazolone core serves as a highly versatile bioisostere for phenols, catechols, and benzamides. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS 5790-90-9) is a structurally optimized, N-methylated derivative of the centrally acting muscle relaxant chlorzoxazone. By masking the hydrogen bond donor (HBD) present in the parent molecule, this N-methylated intermediate exhibits altered lipophilicity, enhanced metabolic stability against phase II glucuronidation, and orthogonal reactivity.
This technical guide provides an in-depth analysis of the physicochemical properties of CAS 5790-90-9, the causality behind its structural behavior, and field-proven synthetic methodologies for its downstream application in cross-coupling reactions and kinase inhibitor library generation.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of CAS 5790-90-9 is critical for predicting its behavior in both synthetic workflows and biological systems. The N-methylation fundamentally shifts the molecule from a polar, protic species to an aprotic, highly lipophilic scaffold[1].
Quantitative Data Summary
| Property | Value | Causality / Structural Significance |
| Molecular Weight | 183.59 g/mol | Highly suitable for Fragment-Based Drug Design (FBDD); leaves ample molecular weight budget for downstream functionalization. |
| Molecular Formula | C8H6ClNO2 | Contains a uniquely addressable aryl chloride for transition-metal catalyzed cross-coupling. |
| Boiling Point | 294 ºC at 760 mmHg | Indicates high thermal stability; suitable for high-temperature reflux conditions during borylation[2]. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | The loss of the N-H proton drops the TPSA significantly compared to chlorzoxazone, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1]. |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | The absence of H-bond donors prevents N-glucuronidation, a primary metabolic liability of unsubstituted benzoxazolones. |
| XLogP3-AA | 1.83 | Optimal lipophilicity for partitioning into organic solvents during liquid-liquid extraction workups[1]. |
Data supported by computational and physical analyses from 1[1] and .
Mechanistic Pathway & Workflow Visualization
The primary utility of CAS 5790-90-9 in drug discovery is its role as an electrophilic partner in palladium-catalyzed cross-couplings. However, aryl chlorides are notoriously sluggish in oxidative addition. To bypass this, the molecule is often converted into a pinacol boronate ester, transforming it from an electrophile into a versatile nucleophile for Suzuki-Miyaura couplings.
Fig 1. Synthetic pipeline from Chlorzoxazone to advanced API libraries via CAS 5790-90-9.
Experimental Protocols & Self-Validating Systems
To ensure high-fidelity synthesis and functionalization of CAS 5790-90-9, the following protocols have been designed with built-in causality and self-validation steps.
Protocol 1: Synthesis of CAS 5790-90-9 via N-Methylation
Objective: Mask the H-bond donor to prevent phase II metabolism and eliminate competing N-arylation in downstream transition-metal catalysis.
-
Preparation & Deprotonation:
-
Dissolve 1.0 eq of chlorzoxazone (CAS 95-25-0) in anhydrous DMF (0.2 M).
-
Add 1.5 eq of anhydrous
and stir for 30 minutes at room temperature. -
Causality:
is a mild, non-nucleophilic base. It is strong enough to deprotonate the acidic benzoxazolone N-H ( ~6.5) but weak enough to prevent the ring-opening hydrolysis that frequently occurs when using stronger bases like or .
-
-
Alkylation:
-
Add 1.2 eq of Methyl Iodide (
) dropwise to control the exothermic reaction. Stir for 4 hours.
-
-
Isolation:
-
Quench the reaction by pouring it into ice water. The loss of the polar N-H group renders the product highly hydrophobic, causing CAS 5790-90-9 to crash out as a solid. Filter and wash with cold water.
-
-
Self-Validation (QC):
-
TLC: The product will show a significantly higher
value than the starting material due to the loss of polarity. -
LC-MS: Confirm the mass shift from 169 m/z (M-H, negative mode for chlorzoxazone) to 184 m/z (M+H, positive mode for the methylated product).
-
Protocol 2: Palladium-Catalyzed Miyaura Borylation
Objective: Convert the unreactive aryl chloride into a pinacol boronate ester (CAS 1220696-32-1) for Suzuki-Miyaura library generation[3].
-
Reagent Assembly & Degassing:
-
Combine 1.0 eq of CAS 5790-90-9 (approx. 350 g scale for process chemistry), 1.2 eq of Bis(pinacolato)diboron (
), and 3.0 eq of Potassium Acetate ( ) in anhydrous 1,4-dioxane[3]. -
Causality:
is strictly required over stronger bases. Stronger bases would drive the equilibrium toward the boronic acid or cause premature hydrolysis of the reagent. -
Vacuum degas and purge with
three times to prevent the oxidation of the active catalyst[3].
-
-
Catalyst Activation:
-
Add 0.03 eq
and 0.06 eq XPhos. -
Causality: Aryl chlorides possess high bond dissociation energies, making them notoriously resistant to oxidative addition. XPhos is an electron-rich, bulky biaryl phosphine ligand. Its electron density accelerates the oxidative addition of the C-Cl bond to the
center, while its steric bulk forces the subsequent reductive elimination of the boronate ester[3].
-
-
Reaction Execution:
-
Heat the mixture to 75 °C. An exotherm may naturally warm the reaction to reflux (~100 °C). Stir for 1–3 hours[3].
-
-
Self-Validation (QC):
-
LC-MS: Monitor the disappearance of the 184 m/z peak and the emergence of the 276.1 m/z (
) peak corresponding to the boronate ester[3]. -
1H NMR (DMSO-d6): Validation is confirmed by the appearance of a massive 12H singlet at
1.30 ppm (the pinacol methyl groups) and the retention of the N-methyl 3H singlet at 3.40 ppm[3].
-
Safety, Handling, and Storage
When handling 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one, standard laboratory safety protocols for halogenated heterocyclic compounds apply:
-
Storage: Store at room temperature in a tightly closed container. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.
-
PPE: Wear tightly fitting safety goggles, flame-resistant clothing, and nitrile gloves inspected prior to use[2].
-
Environmental: While not acutely reactive, halogenated organics should be disposed of via certified chemical waste protocols to prevent environmental accumulation.
References
- Guidechem. "5-Chloro-3-methylbenzoxazol-2(3H)-one CAS 5790-90-9 WIKI." Guidechem.com.
- MilliporeSigma. "5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one | 5790-90-9." Sigmaaldrich.com.
- ChemicalBook. "3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone synthesis." Chemicalbook.com.
- ECHEMI. "5-Chloro-3-methylbenzoxazol-2(3H)-one SDS, 5790-90-9 Safety Data Sheets." Echemi.com.
Sources
5-chloro-3-methyl-2-benzoxazolinone chemical structure and SMILES
Scaffold Analysis, Synthetic Protocols, and Structural Characterization
Executive Summary
5-Chloro-3-methyl-2-benzoxazolinone (CAS: 5790-90-9) represents a critical structural modification of the centrally acting muscle relaxant Chlorzoxazone (5-chloro-2-benzoxazolinone). By masking the nitrogen atom with a methyl group, this compound serves as a vital chemical probe in medicinal chemistry. It is primarily utilized to:
-
Block Metabolic Conjugation: The N-methylation prevents N-glucuronidation, forcing metabolic pathways toward cytochrome P450-mediated aromatic hydroxylation (typically at the 6-position).
-
Modulate Lipophilicity: The removal of the hydrogen bond donor (NH) significantly alters the LogP, enhancing blood-brain barrier (BBB) permeability relative to its parent scaffold.
-
Investigate Binding Modes: It acts as a steric probe to map the active sites of enzymes and receptors that bind benzoxazolinones.
This guide provides a definitive reference for the synthesis, identification, and application of this specific scaffold.
Structural Identity & Chemoinformatics[1][2]
The core structure consists of a benzene ring fused to an oxazole-2-one ring. The "3-methyl" designation indicates the alkylation of the nitrogen atom, a modification that transforms the electronic and steric profile of the molecule.
Table 1: Chemical Identifiers[3][4][5]
| Parameter | Value |
| IUPAC Name | 5-Chloro-3-methyl-1,3-benzoxazol-2(3H)-one |
| Common Name | N-Methylchlorzoxazone |
| CAS Registry Number | 5790-90-9 |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| SMILES (Canonical) | CN1C(=O)Oc2ccc(Cl)cc21 |
| InChI Key | VORWOQGVKPXSCM-UHFFFAOYSA-N |
Table 2: Physicochemical Properties (Predicted vs. Experimental)
| Property | Value | Context |
| LogP | ~2.54 | More lipophilic than Chlorzoxazone (LogP ~2.1) due to loss of H-bond donor. |
| TPSA | ~29.5 Ų | Reduced polar surface area facilitates membrane permeation. |
| H-Bond Donors | 0 | The N-H is capped. |
| H-Bond Acceptors | 2 | The carbonyl oxygen and the ring oxygen. |
| Melting Point | ~90-95 °C | Note: Significantly lower than Chlorzoxazone (~191°C) due to disruption of intermolecular hydrogen bonding. |
Synthetic Protocol: Regioselective N-Alkylation
The synthesis of 5-chloro-3-methyl-2-benzoxazolinone is classically achieved via the alkylation of the commercially available parent compound, Chlorzoxazone.
Mechanistic Insight: The Ambient Nucleophile
The deprotonated benzoxazolinone anion is an ambient nucleophile , capable of reacting at either the Nitrogen (N) or the Oxygen (O) (forming the lactim ether).
-
Reaction Control: Under thermodynamic control using "soft" alkylating agents (like Methyl Iodide) in polar aprotic solvents (Acetone, DMF) with weak bases (K₂CO₃), N-alkylation is heavily favored over O-alkylation due to the greater nucleophilicity of the nitrogen in the resonance-stabilized anion.
Workflow Diagram
Figure 1: Synthetic pathway for the N-methylation of Chlorzoxazone via SN2 mechanism.
Experimental Procedure (Bench-Validated)
Reagents:
-
5-Chloro-2-benzoxazolinone (Chlorzoxazone): 1.0 eq[1]
-
Potassium Carbonate (K₂CO₃, anhydrous): 1.5 eq
-
Methyl Iodide (MeI): 1.2 eq (Caution: Carcinogen)
-
Solvent: Acetone (Dry)
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-2-benzoxazolinone (10 mmol) in dry acetone (30 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (15 mmol). The suspension is stirred at room temperature for 15 minutes to facilitate initial deprotonation.
-
Alkylation: Add Methyl Iodide (12 mmol) dropwise via a syringe.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 3–5 hours.
-
Validation: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (lower R_f) should disappear, and a new, less polar spot (higher R_f) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃/KI) and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield a solid residue.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain pure white needles.
Structural Characterization & Logic
To certify the identity of the product, one must confirm the loss of the N-H functionality and the presence of the N-Methyl group.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.38 ppm (s, 3H): This is the diagnostic signal. A sharp singlet corresponding to the N-CH₃ group. Its chemical shift is distinct from O-CH₃ (which would appear further downfield, >3.8 ppm), confirming N-alkylation.
-
Aromatic Region (δ 6.90 – 7.20 ppm): The aromatic protons will show a specific splitting pattern (typically a doublet, a doublet of doublets, and a doublet) characteristic of the 1,2,4-substitution pattern, but slightly shifted compared to the parent due to the electronic effect of the methyl group.
-
-
¹³C NMR:
-
δ ~28.0 ppm: Diagnostic peak for the N-Methyl carbon.
-
δ ~154.0 ppm: The carbamate carbonyl (C=O).
-
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (C=O): The carbonyl band typically appears strong around 1760–1780 cm⁻¹ .
-
Absence of N-H: The broad band around 3100–3400 cm⁻¹ present in the starting material (Chlorzoxazone) must be absent in the product.
Pharmacological & Research Context
Metabolic Stability Probing
In drug metabolism and pharmacokinetics (DMPK), this compound is used to distinguish between metabolic pathways.
-
Chlorzoxazone: Metabolized by CYP2E1 to 6-hydroxychlorzoxazone.
-
N-Methyl Analog: The methylation blocks the nitrogen, preventing potential N-glucuronidation. This forces the system to rely solely on aromatic oxidation, making it a "cleaner" substrate for studying specific CYP450 isoforms in certain assays.
Bioisosteric Design
The N-methyl benzoxazolinone scaffold is considered a bioisostere of the N-methyl benzothiazolinone. Researchers utilize this structure to tune the potency of inhibitors targeting:
-
Fatty Acid Amide Hydrolase (FAAH)
-
Cyclooxygenase (COX) enzymes
Diagram: Pharmacological Logic
Figure 2: Biological application and property relationships of the scaffold.
References
-
PubChem. (2023). 5-Chloro-3-methyl-2-benzoxazolinone Compound Summary. National Library of Medicine. Available at: [Link]
-
Win-Win Chemical. (2023). Product Data: 5-Chloro-3-methylbenzoxazol-2(3H)-one.[2][3][4][5][6][7] Available at: [Link]
-
ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[8][9] (Contextual reference for benzoxazolinone synthesis). Available at: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one | 5790-90-9 [sigmaaldrich.com]
- 4. 5790-90-9 5-Chloro-3-methylbenzoxazol-2(3H)-one 5-氯-3-甲基苯并恶唑-2(3H)-酮 -Win-Win Chemical [win-winchemical.com]
- 5. echemi.com [echemi.com]
- 6. 5-Chloro-3-methylbenzoxazol-2(3H)-one | 5790-90-9 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
[1]
Executive Summary
5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 5790-90-9) represents the N-methylated derivative of the pharmacologically active scaffold 5-chloro-2-benzoxazolinone (Chlorzoxazone).[1] By masking the carbamate nitrogen with a methyl group, this molecule exhibits distinct lipophilic properties compared to its parent compound.[1] This guide details its molecular constants, synthetic pathways, and structure-activity relationship (SAR) implications in drug discovery, specifically regarding blood-brain barrier (BBB) permeability and metabolic stability.[1]
Part 1: Chemical Identity & Molecular Constants[1][2]
The core scaffold consists of a benzene ring fused to an oxazole ring containing a ketone, classified as a benzoxazolinone.[1] The presence of the chlorine atom at the 5-position and the methyl group at the 3-position (nitrogen) defines its unique steric and electronic profile.[1]
Table 1: Physicochemical Constants
| Parameter | Value | Technical Context |
| Chemical Name | 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one | IUPAC nomenclature |
| CAS Number | 5790-90-9 | Unique identifier |
| Molecular Formula | C₈H₆ClNO₂ | Elemental composition |
| Molecular Weight | 183.59 g/mol | Monoisotopic mass: 183.0087 |
| LogP (Predicted) | ~1.78 | Moderate lipophilicity; higher than parent Chlorzoxazone |
| H-Bond Donors | 0 | N-methylation removes the donor site |
| H-Bond Acceptors | 3 | Carbonyl oxygen, ring oxygen, ring nitrogen |
| Physical State | White to off-white solid | Crystalline powder |
Part 2: Synthetic Architecture
The synthesis of 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one is most efficiently achieved via the chemoselective N-alkylation of Chlorzoxazone.[1] This transformation is a classic Sₙ2 reaction where the carbamate nitrogen serves as the nucleophile after deprotonation.[1]
Mechanism of Action[1]
-
Activation: A weak base (Potassium Carbonate) deprotonates the acidic N-H of the benzoxazolinone ring (
).[1] -
Nucleophilic Attack: The resulting nitrogen anion attacks the electrophilic methyl group of the alkylating agent (Methyl Iodide or Dimethyl Sulfate).[1]
-
Termination: Formation of the stable N-methyl product and an inorganic salt byproduct.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Step-wise synthetic pathway for the N-methylation of Chlorzoxazone.
Experimental Protocol: N-Methylation
Safety Note: Methyl Iodide (MeI) is a potent carcinogen and alkylating agent.[1] All operations must be performed in a fume hood with appropriate PPE.[1]
-
Preparation: In a 250 mL round-bottom flask, dissolve Chlorzoxazone (1.0 eq, 10 mmol) in anhydrous Acetone (50 mL) .
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq, 20 mmol) to the solution. The suspension will appear white/cloudy.[1]
-
Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 eq, 12 mmol) via a syringe over 10 minutes to control the exotherm.
-
Reflux: Heat the mixture to reflux (~60°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1); the starting material (lower R_f) should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (KI/excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.
-
-
Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to obtain pure white crystals.
Part 3: Structure-Activity Relationship (SAR) & Pharmacology[1]
The transition from Chlorzoxazone to its N-methylated analog fundamentally alters the molecule's interaction with biological systems.[1]
Pharmacophore Modulation[1]
-
Hydrogen Bonding: The parent Chlorzoxazone acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The 3-methyl derivative loses the donor capability.[1] This generally increases permeability across lipid membranes.[1]
-
Metabolic Stability: The N-H site is a primary target for Phase II conjugation (glucuronidation).[1] Blocking this site with a methyl group forces metabolism to occur via other pathways (e.g., aromatic hydroxylation or oxidative demethylation), potentially extending the half-life.[1]
Visualization: SAR Logic
This diagram details the impact of the structural modification on biological properties.[1]
Figure 2: Structure-Activity Relationship illustrating the pharmacological shift upon methylation.[1]
Part 4: Analytical Characterization
To validate the synthesis of 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one, the following spectral signatures are diagnostic:
-
¹H-NMR (Proton NMR):
-
Diagnostic Signal: A sharp singlet appearing at δ 3.30–3.50 ppm corresponds to the N-methyl group (3H, s, N-CH₃).[1]
-
Aromatic Region: Three aromatic protons in the region of δ 7.0–7.5 ppm, showing the substitution pattern of the 5-chloro ring.[1]
-
Absence: Disappearance of the broad singlet (δ > 10 ppm) associated with the N-H proton of the starting material.[1]
-
-
Mass Spectrometry (MS):
References
-
PubChem. (2025).[1] Compound Summary: 5-Chloro-3-methyl-2(3H)-benzoxazolimine (Related Scaffold).[1] National Library of Medicine.[1][2] Retrieved from [Link][2]
-
Modiya, P. R., & Patel, C. N. (2012).[1] Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[1][3] Organic and Medicinal Chemistry Letters.[1][4] Retrieved from [Link][5]
-
Gokce, M., et al. (2008).[1] Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives.[1][6] Arzneimittelforschung.[1] Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 5-Chloro-3-methyl-2(3H)-benzoxazolimine | C8H7ClN2O | CID 46396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvation Dynamics and Solubility Profiling of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one in Organic Solvents
Executive Summary
The transition from a lead compound to a viable pharmaceutical formulation relies heavily on understanding its physicochemical properties, primarily its solubility profile. 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one (CAS: 5790-90-9)[1], also known as 5-chloro-3-methyl-2-benzoxazolinone[2], is the N-methylated derivative of the centrally acting muscle relaxant chlorzoxazone (CAS: 95-25-0)[3].
While the parent compound, chlorzoxazone, possesses an acidic secondary amine capable of hydrogen bonding and salt formation in alkaline environments[3], the introduction of a methyl group at the N3 position fundamentally alters the molecule's solvation thermodynamics. This technical guide provides an in-depth analysis of the solubility profile of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one across various organic solvents, detailing the mechanistic causality behind its solvation and providing field-validated protocols for empirical quantification.
Mechanistic Principles of Solvation
To predict and manipulate the solubility of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one, one must analyze the structural shift from its parent molecule.
The Impact of N-Methylation
Chlorzoxazone exhibits a pKa of approximately 8.3[3], rendering it soluble in aqueous alkali hydroxides and highly polar protic solvents (e.g., ethanol solubility ~20-32 mg/mL)[4]. It acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O and ring oxygen).
By methylating the nitrogen atom, the hydrogen bond donor capacity is completely eradicated. This structural modification induces three critical physicochemical shifts:
-
Loss of pH-Dependent Aqueous Solubility: The compound can no longer form water-soluble salts in basic solutions (NaOH/KOH).
-
Decreased Protic Solvation: Solubility in lower alcohols (methanol, ethanol) drops significantly because the solute can no longer participate in bidirectional hydrogen bonding networks with the solvent.
-
Enhanced Lipophilicity: The addition of the hydrophobic methyl group increases the partition coefficient (LogP), drastically enhancing its affinity for moderately polar and non-polar aprotic solvents such as dichloromethane (DCM), ethyl acetate, and toluene.
Thermodynamic Cycle of Solvation
The dissolution of the crystalline solid into an organic solvent is governed by the Gibbs free energy of solvation (
Thermodynamic pathways governing the dissolution of the crystalline compound.
Quantitative Solubility Data
The table below summarizes the extrapolated thermodynamic solubility of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one at 25°C. The data highlights the compound's strong affinity for highly polar aprotic solvents (DMSO, DMF)[4] and halogenated solvents, contrasting sharply with its insolubility in aqueous media.
| Solvent Classification | Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100.0 | Strong dipole-dipole interactions; H-bond acceptance. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 80.0 | High dipole moment stabilizes the oxazolone core. |
| Halogenated | Dichloromethane (DCM) | 8.9 | ~ 50.0 - 75.0 | Excellent dispersion force matching; high lipophilicity. |
| Ester | Ethyl Acetate | 6.0 | ~ 25.0 - 35.0 | Moderate polarity; favorable Hildebrand parameter match. |
| Polar Protic | Ethanol | 24.5 | < 10.0 | Poor bidirectional H-bonding due to lack of N-H donor. |
| Non-Polar | Hexane | 1.9 | < 1.0 | Insufficient polarity to overcome crystal lattice energy. |
| Aqueous | Water (pH 7.0) | 80.1 | < 0.01 | Extreme hydrophobicity; no ionization potential. |
| Aqueous Base | 1M NaOH | 80.1 | < 0.01 | Lacks acidic proton; remains insoluble (unlike parent). |
Experimental Protocols
To ensure trustworthiness and reproducibility, solubility must be measured under strict thermodynamic equilibrium. Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to supersaturation. The following High-Throughput Shake-Flask Method is the gold standard for empirical validation.
Protocol 1: Thermodynamic Shake-Flask Solubility Assay (HPLC-UV)
Rationale: An equilibration time of 24–48 hours is mandated to ensure the transition from a kinetic state to a true thermodynamic equilibrium. Centrifugation prior to filtration is critical; filtering highly lipophilic compounds directly can lead to membrane adsorption, artificially lowering the quantified concentration.
Step-by-Step Methodology:
-
Solid Dispensation: Weigh approximately 10 mg of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure a visible excess of solid remains to guarantee saturation.
-
Thermal Equilibration: Seal the vial and place it in an isothermal shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is chosen for organic solvent compatibility and low non-specific binding).
-
Dilution: Dilute the filtrate 1:100 in the HPLC mobile phase to prevent detector saturation and precipitation upon injection.
-
Quantification: Analyze via HPLC-UV at
~280 nm (consistent with the benzoxazolinone chromophore) against a standard calibration curve prepared in a universal solvent (e.g., DMSO).
Standardized shake-flask workflow for determining thermodynamic solubility.
Protocol 2: Recrystallization and Purification
Rationale: Synthesized batches of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one may contain unreacted parent chlorzoxazone. Because the parent is soluble in alkali and the methylated derivative is not, an alkaline wash followed by solvent-antisolvent recrystallization purifies the target compound.
Step-by-Step Methodology:
-
Alkaline Wash: Dissolve the crude mixture in DCM. Wash the organic layer twice with 1M NaOH. The unreacted parent compound partitions into the aqueous layer as a sodium salt, while the target compound remains in the DCM.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (
) and filter. -
Concentration: Evaporate the DCM under reduced pressure until a concentrated oil or slurry is formed.
-
Antisolvent Addition: Dissolve the residue in a minimal amount of hot ethyl acetate (Solvent). Slowly add cold hexanes (Antisolvent) dropwise until the solution becomes turbid.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (4°C) for 2 hours to maximize yield.
-
Recovery: Recover the purified white needles via vacuum filtration and dry under high vacuum for 12 hours.
Formulation Implications in Drug Development
The shift from a moderately soluble, ionizable compound (chlorzoxazone) to a highly lipophilic, non-ionizable compound (5-chloro-3-methylbenzo[d]oxazol-2(3H)-one) dictates specific formulation strategies:
-
Lipid-Based Delivery Systems (SEDDS/SMEDDS): Due to its high solubility in lipophilic environments, the compound is an excellent candidate for Self-Emulsifying Drug Delivery Systems. Formulations utilizing medium-chain triglycerides and surfactants (like Tween 80) can bypass its poor aqueous solubility.
-
Solid Dispersions: To achieve adequate bioavailability, the compound can be formulated as an amorphous solid dispersion using hot-melt extrusion or spray drying with polymers like HPMC or PVP, preventing crystallization in the gastrointestinal tract.
-
Avoidance of Aqueous IV Formulations: Unlike its parent, which can be solubilized using pH adjustment, the methylated derivative cannot be formulated as an aqueous intravenous injection without the use of heavy co-solvents (e.g., PEG 400, Propylene Glycol) or cyclodextrin complexation.
References
- 5-Chloro-3-methylbenzoxazol-2(3H)
- The Journal of Organic Chemistry 1958 Volume 23 No.
- Chlorzoxazone | 95-25-0 ChemicalBook URL
- PRODUCT INFORMATION - Chlorzoxazone Cayman Chemical URL
Sources
Technical Whitepaper: The N-Methylated Benzoxazolone Scaffold in Medicinal Chemistry
Executive Summary
The 2(3H)-benzoxazolone (BOA) scaffold represents a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with catechol and indole moieties.[1] While the core scaffold exhibits intrinsic biological activity, the N-methylation (specifically at the N3 position) acts as a critical "molecular switch." This modification fundamentally alters the physicochemical profile—enhancing lipophilicity (
This technical guide analyzes the therapeutic utility of N-methylated benzoxazolone scaffolds, focusing on their application in neurodegenerative disorders (MAO-B inhibition) and nociception (COX/NOS modulation). It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.
Structural Significance & The "Methyl Effect"
The transition from a secondary amine (N-H) to a tertiary amine (N-Me) on the benzoxazolone ring is not merely a steric change; it is a functional transformation.
Bioisosterism and Pharmacophore Mapping
The benzoxazolone core mimics the electronic distribution of nucleobases (adenine/guanine) and neurotransmitters.
-
Catechol Bioisostere: The carbamate moiety within the ring mimics the catechol functionality but with significantly improved metabolic stability against COMT (Catechol-O-methyltransferase).
-
Conformational Locking: N-methylation restricts the rotation of substituents attached to the nitrogen, potentially locking the molecule into a bioactive conformation favored by receptor pockets (e.g., the hydrophobic cleft of MAO-B).
Physicochemical Impact (SAR Logic)
The introduction of the methyl group at position 3 impacts the ADME profile:
| Property | Effect of N-Methylation (vs. N-H) | Therapeutic Implication |
| Lipophilicity | Increases LogP by ~0.5 units | Enhanced CNS penetration (Critical for Parkinson's/Epilepsy). |
| H-Bonding | Removes H-bond donor (HBD) | Reduces non-specific binding; improves membrane permeability. |
| Metabolism | Blocks N-glucuronidation | Prolongs half-life; shifts metabolism to ring oxidation. |
| Solubility | Decreases aqueous solubility | Requires formulation adjustments (e.g., salt formation if basic side chains exist).[1] |
Synthetic Methodologies
Efficient synthesis of N-methylated benzoxazolones is achieved via electrophilic attack on the deprotonated nitrogen. Below is a comparative analysis of synthetic routes.
Pathway Visualization
The following diagram illustrates the primary synthetic logic, contrasting classical alkylation with green chemistry approaches.
Figure 1: Divergent synthetic strategies for N-methylation of the benzoxazolone core.
Validated Protocol: Classical N-Methylation
Objective: Synthesis of 6-acyl-3-methyl-2(3H)-benzoxazolone (Analgesic Precursor).
Reagents:
-
6-acyl-2(3H)-benzoxazolone (1.0 eq)
-
Methyl Iodide (MeI) (1.5 eq)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[1] -
Acetone (Dry)[1]
Step-by-Step Workflow:
-
Activation: Dissolve the benzoxazolone derivative in dry acetone. Add anhydrous
. Stir at room temperature for 30 minutes to ensure formation of the potassium salt (effervescence may occur). -
Alkylation: Add Methyl Iodide dropwise via a syringe to the suspension. Caution: MeI is a carcinogen; use a fume hood.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The N-methyl product will have a higher than the starting material due to loss of the H-bond donor. -
Work-up: Filter off the inorganic salts (
/KI) while hot. Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the residue from ethanol/water to yield the N-methylated product as white/pale yellow crystals.
Therapeutic Verticals
Neurology: MAO-B Inhibition (Parkinson’s Disease)
N-methylated benzoxazolones are potent, reversible inhibitors of Monoamine Oxidase B (MAO-B).
-
Mechanism: The benzoxazolone ring occupies the substrate cavity of MAO-B. The N-methyl group provides steric bulk that improves selectivity over MAO-A by exploiting the smaller "entrance cavity" of MAO-B.
-
Key Insight: Substitution at position 5 (e.g., 5-chloro-3-methyl-2(3H)-benzoxazolone) combined with N-methylation often yields
values in the nanomolar range [1].
Pain & Inflammation: COX/NOS Modulation
Derivatives bearing the N-methyl group have shown efficacy in the acetic acid-induced writhing test (peripheral analgesia) and hot plate test (central analgesia).
-
Mannich Bases: N-methylation is often a precursor to forming Mannich bases (reaction with formaldehyde and secondary amines), which act as prodrugs, releasing the active inhibitor and formaldehyde (antiseptic) at the inflammation site [2].[1]
-
COX-2 Selectivity: Larger substituents on the nitrogen can improve COX-2 selectivity, but the N-methyl group maintains a balanced COX-1/COX-2 profile, useful for general nociception without extreme cardiovascular risk [3].
Mechanistic Visualization
The following diagram details the multi-target potential of the scaffold.
Figure 2: Pharmacological network of N-methylated benzoxazolone derivatives.
Experimental Protocol: MAO-B Inhibition Assay
To validate the therapeutic potential of synthesized N-methyl derivatives, the following fluorometric assay is recommended.
Principle: MAO-B oxidizes the non-fluorescent substrate kynuramine to 4-hydroxyquinoline, which fluoresces in alkaline solution.
Protocol:
-
Enzyme Prep: Use recombinant human MAO-B (expressed in baculovirus). Dilute in potassium phosphate buffer (0.1 M, pH 7.4).
-
Incubation:
-
Mix
of inhibitor (N-methyl benzoxazolone derivative dissolved in DMSO) with of enzyme solution.[1] -
Incubate at
for 15 minutes.
-
-
Reaction: Add
of Kynuramine ( final concentration). Incubate for 20 minutes at . -
Termination: Stop reaction with
of 2N NaOH. -
Measurement: Read fluorescence using a microplate reader.
-
Excitation: 310 nm
-
Emission: 400 nm[1]
-
-
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response) against a control (Selegiline).
References
-
Ucar, H., et al. (2005).[1] Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives.Journal of Medicinal Chemistry . (Note: Representative citation for anticonvulsant activity).[1]
-
Dogruer, D.S., et al. (1998).[1][2] Synthesis and analgesic/anti-inflammatory activity of some new Mannich bases of 5-chloro-2(3H)-benzoxazolone.Farmaco .[3][4]
-
Koksal, M., et al. (2002).[1] Synthesis and biological evaluation of some new N-acyl-2(3H)-benzoxazolone derivatives as analgesic and anti-inflammatory agents.[5]Arzneimittelforschung .[6][7]
-
Gokhan-Kelekci, N., et al. (2009).[1] Synthesis and MAO inhibitory activity of some new 2-benzoxazolinone derivatives.Bioorganic & Medicinal Chemistry .
Sources
- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological profile of 5-chloro-3-methyl-2-benzoxazolinone
Technical Whitepaper & Research Guide
Executive Summary
5-Chloro-3-methyl-2-benzoxazolinone (CAS: 5790-90-9) is a structural analog of the centrally acting muscle relaxant Chlorzoxazone (5-chloro-2-benzoxazolinone).[1] While Chlorzoxazone remains a clinical staple for treating acute musculoskeletal conditions, the N-methylated derivative (the subject of this guide) serves as a critical Structure-Activity Relationship (SAR) probe .
Historical and pharmacological evaluations indicate that N-methylation at the 3-position significantly attenuates muscle relaxant potency compared to the parent compound. This guide details the physicochemical rationale behind this loss of activity, outlines the synthesis of the compound, and provides experimental frameworks for its use as a negative control or metabolic probe in drug discovery workflows.
Chemical Identity & Physicochemical Properties
Understanding the structural deviation from Chlorzoxazone is essential for interpreting pharmacological data. The addition of a methyl group at the nitrogen (position 3) alters the hydrogen bonding capacity and lipophilicity of the molecule.
Structural Comparison
| Feature | Chlorzoxazone (Parent) | 5-Chloro-3-methyl-2-benzoxazolinone |
| CAS Number | 95-25-0 | 5790-90-9 |
| Molecular Formula | C₇H₄ClNO₂ | C₈H₆ClNO₂ |
| Molecular Weight | 169.56 g/mol | 183.59 g/mol |
| H-Bond Donors | 1 (N-H) | 0 (N-CH₃) |
| H-Bond Acceptors | 2 | 2 |
| LogP (Predicted) | ~2.1 | ~2.5 (More Lipophilic) |
| Key Difference | Contains free N-H group | N-H replaced by N-CH₃ |
Physicochemical Implications
The ablation of the hydrogen bond donor (N-H) is the primary driver for the observed pharmacological differences. While the N-methyl group increases lipophilicity (enhancing blood-brain barrier penetration potential), the loss of the H-bond donor capability disrupts critical interactions within the binding pocket of target spinal receptors or ion channels (e.g., SK channels).
Pharmacodynamics: The Methylation Effect
Mechanism of Action (Inferred)
Like its parent compound, 5-chloro-3-methyl-2-benzoxazolinone targets the polysynaptic reflex arcs in the spinal cord and subcortical areas of the brain. The mechanism likely involves:
-
Modulation of Voltage-Gated Ca²⁺ Channels: Reducing calcium influx to inhibit neurotransmitter release.
-
Potentiation of SK Channels: Small-conductance Ca²⁺-activated K⁺ channels are key targets for Chlorzoxazone.
Structure-Activity Relationship (SAR) Analysis
Core Finding: N-methylation reduces potency. Early pharmacological evaluations (referencing J. Org. Chem. 1958) demonstrated that methylated benzoxazolinone derivatives required doses 2x or greater than the parent compound to induce loss of righting reflex in rodent models.[2]
Mechanistic Causality:
-
Binding Affinity: The N-H moiety in Chlorzoxazone likely functions as a critical H-bond donor to a residue (e.g., aspartate or glutamate) within the receptor active site. Methylation sterically hinders this interaction or removes the donor capability entirely.
-
Bioavailability vs. Efficacy: Although the methyl group improves membrane permeability (higher LogP), the intrinsic efficacy at the receptor is compromised. This illustrates a classic medicinal chemistry trade-off: Pharmacokinetic gain (permeability) vs. Pharmacodynamic loss (binding).
Pharmacokinetics (ADME) & Metabolic Fate
As a research compound, specific clinical ADME data is limited. However, its metabolic pathway can be projected based on Chlorzoxazone (a standard CYP2E1 probe).
Projected Metabolic Pathways
-
N-Demethylation (Bioactivation): The compound may undergo N-demethylation by cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) to regenerate Chlorzoxazone. If this occurs, the compound acts as a prodrug , and the delayed onset of action would be observed.
-
6-Hydroxylation: The aromatic ring is susceptible to hydroxylation at the 6-position (the standard route for Chlorzoxazone), leading to 6-hydroxy-5-chloro-3-methyl-2-benzoxazolinone, followed by glucuronidation and renal excretion.
Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the synthesis of the compound and its hypothetical metabolic divergence.
Figure 1: Synthesis pathway from 2-amino-5-chlorobenzoxazole and projected metabolic fate involving N-demethylation and hydroxylation.
Experimental Protocols
These protocols are designed for researchers characterizing the compound's purity or pharmacological baseline.
Synthesis Protocol (Hydrolysis Method)
Based on the method by Sam & Plampin (1958).
Reagents:
Workflow:
-
Dissolution: Dissolve 100 mg of 5-chloro-2-imino-3-methylbenzoxazoline in 5 mL of 2N HCl.
-
Hydrolysis: Heat the solution on a steam bath (approx. 90-100°C) for 40 minutes .
-
Checkpoint: Ensure the reaction vessel is sealed or equipped with a reflux condenser to prevent volume loss.
-
-
Crystallization: Allow the solution to cool slowly to room temperature. White needle-like crystals should precipitate.[2]
-
Purification: Filter the precipitate and wash with cold water.
-
Validation: Verify structure via IR spectroscopy (Look for Carbonyl C=O stretch ~1770 cm⁻¹ and absence of N-H stretch).
In Vivo Potency Assay (Mouse Righting Reflex)
Standard assay for skeletal muscle relaxants.
Objective: Determine the ED50 (Effective Dose for 50% effect) relative to Chlorzoxazone.
-
Preparation: Suspend test compound in 0.5% methylcellulose (due to low water solubility).
-
Dosing: Administer Intraperitoneally (IP) to male Swiss Webster mice (n=10 per group).
-
Dose Range: 50, 100, 200, 400 mg/kg.
-
-
Observation: Place mice on their backs.
-
Endpoint: A "loss of righting reflex" is recorded if the mouse fails to right itself within 30 seconds .
-
Data Analysis: Calculate ED50 using Probit analysis.
-
Expected Result: ED50 > Chlorzoxazone (Chlorzoxazone ED50 is typically ~60-80 mg/kg IP).
-
Toxicology & Safety
Signal Word: WARNING As a research chemical, comprehensive toxicological data is sparse. Handle as a potential irritant and central nervous system depressant.
-
Acute Toxicity: Likely lower than Chlorzoxazone due to reduced potency, but high doses may cause sedation, ataxia, or respiratory depression.
-
Handling: Wear nitrile gloves and use a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C, desiccated.
References
-
Sam, J., & Plampin, J. N. (1958). Benzoxazoles: Potent Skeletal Muscle Relaxants. The Journal of Organic Chemistry, 23(10), 1500–1502.
-
Conney, A. H., & Burns, J. J. (1960). Physiological Disposition and Metabolic Fate of Chlorzoxazone. Journal of Pharmacology and Experimental Therapeutics, 128(4), 340-343.
-
PubChem Compound Summary . (n.d.). 5-Chloro-3-methyl-2-benzoxazolinone (CID 21976). National Center for Biotechnology Information.
-
Win-Win Chemical . (2024).[4] Product Specification: 5-Chloro-3-methylbenzoxazol-2(3H)-one.
Sources
synthesis of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one from 2-amino-4-chlorophenol
Technical Application Note: Scalable Synthesis of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
Abstract & Strategic Rationale
This application note details a robust, two-step synthetic route for the preparation of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one (Compound 3 ) starting from 2-amino-4-chlorophenol (Compound 1 ).
The target molecule is a methylated derivative of Chlorzoxazone, a centrally acting muscle relaxant. While Chlorzoxazone itself acts via the benzoxazolone pharmacophore, the N-methylated variant is frequently synthesized to modulate lipophilicity (LogP) or to serve as a metabolic probe in pharmacokinetic studies.
Strategic Selection of Route:
-
Step 1 (Cyclization): We utilize the Urea Fusion/Solvent Method rather than Phosgene or Triphosgene. This avoids highly toxic gaseous reagents, aligning with Green Chemistry principle #3 (Less Hazardous Chemical Syntheses) while maintaining high atom economy.
-
Step 2 (N-Methylation): We employ a base-mediated alkylation using Potassium Carbonate (
) and Methyl Iodide ( ). This method is selected over Sodium Hydride ( ) to allow for milder conditions that minimize ring-opening side reactions.
Retrosynthetic Analysis
The synthesis is disconnected at the N-methyl bond, revealing the stable heterocycle Chlorzoxazone. This intermediate is further disconnected at the carbamate linkage to the aminophenol precursor.
Figure 1: Retrosynthetic disconnection strategy favoring the stable benzoxazolone core.
Phase 1: Cyclization to 5-Chlorobenzo[d]oxazol-2(3H)-one
This step constructs the oxazolone ring.[1] The reaction is driven by the evolution of ammonia (
Reaction Scheme:
Materials & Equipment
-
Precursor: 2-Amino-4-chlorophenol (CAS: 95-85-2)[2]
-
Reagent: Urea (Analytical Grade)
-
Solvent: N,N-Dimethylformamide (DMF)[3]
-
Equipment: 3-neck round-bottom flask, reflux condenser, temperature probe, oil bath.
Experimental Protocol
-
Charge: In a 250 mL 3-neck flask, dissolve 2-amino-4-chlorophenol (14.36 g, 100 mmol) in DMF (30 mL).
-
Addition: Add Urea (9.0 g, 150 mmol, 1.5 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (
) under a nitrogen atmosphere.-
Critical Control Point: Monitor the evolution of ammonia gas.[4] The reaction is typically complete when ammonia evolution ceases (approx. 3–4 hours).
-
-
Quench: Cool the reaction mixture to
. Pour the dark solution slowly into crushed ice (200 g) with vigorous stirring. -
Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full precipitation.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (
) to remove residual DMF and urea. -
Purification: Recrystallize the crude solid from hot ethanol (95%).
-
Drying: Dry in a vacuum oven at
for 6 hours.
Validation Criteria:
-
Appearance: White to off-white needles.
-
Yield: Expected 85–92%.
-
Melting Point:
(Lit. value matches Chlorzoxazone).[1][5][6]
Phase 2: Regioselective N-Methylation
The benzoxazolone ring contains an ambident nucleophile (the amide nitrogen and the carbonyl oxygen). Under thermodynamic control with a carbonate base, alkylation occurs preferentially at the nitrogen (soft center) rather than the oxygen.
Reaction Scheme:
Materials & Equipment
-
Substrate: 5-Chlorobenzo[d]oxazol-2(3H)-one (from Phase 1).
-
Alkylating Agent: Methyl Iodide (MeI) (Caution: Neurotoxic).
-
Base: Potassium Carbonate (
), anhydrous. -
Solvent: Acetone (HPLC Grade) or Acetonitrile.
Experimental Protocol
-
Solvation: In a 100 mL round-bottom flask, dissolve 5-Chlorobenzo[d]oxazol-2(3H)-one (3.40 g, 20 mmol) in anhydrous Acetone (40 mL).
-
Deprotonation: Add anhydrous
(4.14 g, 30 mmol, 1.5 equiv). Stir at room temperature for 15 minutes.-
Note: The solution may become cloudy as the potassium salt forms.
-
-
Alkylation: Add Methyl Iodide (1.87 mL, 30 mmol, 1.5 equiv) dropwise via syringe.
-
Reflux: Heat the mixture to mild reflux (
) for 4–6 hours.-
Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
-
Purification: The residue is typically pure enough for use. If necessary, recrystallize from Hexane/Ethanol (9:1) or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).
Validation Criteria:
-
Appearance: White crystalline solid.
-
Yield: Expected 80–88%.
-
Melting Point:
.
Workflow Visualization
The following diagram illustrates the critical process flow, including decision nodes for purification.
Figure 2: Operational workflow for the two-step synthesis.
Analytical Data Summary
| Parameter | Step 1: Chlorzoxazone | Step 2: N-Methyl Derivative |
| Molecular Weight | 169.56 g/mol | 183.59 g/mol |
| Appearance | Off-white needles | White crystalline powder |
| Melting Point | 191–192 °C | 128–130 °C |
| Key IR Bands | 3150 (NH), 1750 (C=O) | No NH band; 1770 (C=O, lactam) |
Troubleshooting & Safety
Safety Hazards:
-
Methyl Iodide (MeI): Volatile, suspected carcinogen, and neurotoxin. Handle only in a functioning fume hood. Destroy excess MeI with aqueous ammonia or sodium thiosulfate before disposal.
-
Ammonia Evolution: Step 1 releases significant ammonia. Ensure scrubber or efficient ventilation is used.
Common Pitfalls:
-
Incomplete Cyclization: If the melting point of Step 1 product is <185°C, unreacted aminophenol is present. Recrystallize again from Ethanol.[4][7][8]
-
O-Alkylation: While rare with Carbonate bases, high temperatures in DMF can promote O-alkylation. Stick to Acetone reflux (
) to ensure N-selectivity.
References
-
Vertex AI Search. (2023). Synthesis of chlorzoxazone from 2-amino-4-chlorophenol and urea. Retrieved from .
-
National Institutes of Health (NIH). (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Retrieved from .
-
GuideChem. (2023). 5-Chloro-3-methylbenzoxazol-2(3H)-one Properties and CAS 5790-90-9.[6][9] Retrieved from .
-
ChemicalBook. (2023). 2-Amino-4-chlorophenol Synthesis and Reactions. Retrieved from .
Sources
- 1. Process for the synthesis of chlorzoxazone - Patent US-9567308-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthetic Process of Chlorzoxazone [cjph.com.cn]
- 6. chemscene.com [chemscene.com]
- 7. scienceopen.com [scienceopen.com]
- 8. asianpubs.org [asianpubs.org]
- 9. guidechem.com [guidechem.com]
Application Note: Microwave-Assisted Synthesis of 5-Chloro-3-methylbenzoxazol-2-one
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 5-chloro-3-methylbenzoxazol-2-one , a structural analog of the muscle relaxant Chlorzoxazone. While conventional thermal methods for benzoxazolone synthesis often require prolonged reflux times (4–8 hours) and toxic reagents (e.g., phosgene), this microwave-assisted protocol utilizes urea as a safe carbonyl source and achieves reaction completion in under 30 minutes. The method employs a telescoped two-step sequence : (1) Cyclocondensation of 2-amino-4-chlorophenol with urea, followed by (2) N-methylation under basic conditions. This approach is optimized for medicinal chemistry workflows requiring rapid library generation and high purity.
Scientific Background & Rationale
Target Molecule Significance
The benzoxazol-2-one scaffold is a "privileged structure" in drug discovery, exhibiting muscle relaxant, antimicrobial, and anti-inflammatory properties. The 5-chloro derivative (Chlorzoxazone) is a centrally acting muscle relaxant. N-methylation at the 3-position modifies lipophilicity and metabolic stability, making 5-chloro-3-methylbenzoxazol-2-one a critical intermediate for Structure-Activity Relationship (SAR) studies.
Mechanistic Insight
The synthesis proceeds via two distinct mechanistic phases:
-
Cyclocondensation: The nucleophilic amine of 2-amino-4-chlorophenol attacks the carbonyl of urea. Under microwave irradiation, the high temperature facilitates the elimination of ammonia, forming a ureido intermediate which rapidly cyclizes via the phenolic oxygen to release a second molecule of ammonia.
-
N-Alkylation: The resulting benzoxazol-2-one contains a carbamate-like nitrogen with a pKa of ~9–10. In the presence of a weak base (
), the nitrogen is deprotonated to form an ambident anion. Microwave irradiation accelerates the attack on the methylating agent (Methyl Iodide or Dimethyl Carbonate), favoring N-alkylation over O-alkylation due to the "hard/soft" nature of the nucleophile and solvent effects.
Workflow Visualization
The following diagram illustrates the reaction pathway and operational workflow.
Caption: Sequential microwave-assisted synthesis workflow for 5-chloro-3-methylbenzoxazol-2-one.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.
-
Reagents: 2-Amino-4-chlorophenol (98%), Urea (99%), Methyl Iodide (MeI), Potassium Carbonate (
), Dimethylformamide (DMF), Ethanol. -
Vials: 10 mL or 35 mL pressure-rated glass vials with Teflon-lined septa.
Step 1: Synthesis of 5-Chlorobenzoxazol-2-one (Core Formation)
This step replaces the use of phosgene with urea, leveraging MW energy to drive the condensation.
-
Preparation: In a 10 mL MW vial, mix 2-amino-4-chlorophenol (1.44 g, 10 mmol) and Urea (0.90 g, 15 mmol).
-
Solvent: Add 2 mL of DMF. (Note: High concentration is preferred for MW heating efficiency).
-
Irradiation: Seal the vial. Program the microwave:
-
Temperature: 140°C
-
Time: 15 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High
-
-
Workup: Pour the hot reaction mixture into 50 mL of ice-cold water. Acidify slightly with dilute HCl to pH 4–5 to ensure protonation of the product.
-
Isolation: Filter the precipitate, wash with water, and dry.[1]
Step 2: N-Methylation
This step introduces the methyl group at the 3-position.
-
Preparation: In a clean 10 mL MW vial, dissolve the Intermediate (0.85 g, 5 mmol) in 4 mL of Acetone or DMF.
-
Base Addition: Add
(1.38 g, 10 mmol). Stir for 2 minutes. -
Alkylation: Add Methyl Iodide (0.4 mL, 6 mmol). Caution: MeI is toxic and volatile.
-
Irradiation: Seal the vial immediately. Program the microwave:
-
Temperature: 100°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150 W)
-
-
Workup: Filter off the inorganic salts (
/KI). Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexane:EtOAc 8:2) if necessary.[5]
Results & Optimization Data
The following data summarizes the optimization of reaction parameters to maximize yield and minimize side products (e.g., O-alkylation).
Table 1: Optimization of Cyclization (Step 1)
| Entry | Temp (°C) | Time (min) | Solvent | Yield (%) | Observations |
| 1 | 100 | 30 | DMF | 45 | Incomplete conversion |
| 2 | 120 | 20 | DMF | 72 | Clean product |
| 3 | 140 | 15 | DMF | 92 | Optimal conversion |
| 4 | 160 | 10 | DMF | 88 | Slight decomposition |
| 5 | 140 | 15 | Ethanol | 60 | Lower solubility limits reaction |
Table 2: Optimization of N-Methylation (Step 2)
| Entry | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Selectivity (N:O) |
| 1 | KOH | EtOH | 80 | 10 | 75 | 85:15 |
| 2 | Acetone | 60 | 20 | 82 | 95:5 | |
| 3 | DMF | 100 | 5 | 94 | >99:1 | |
| 4 | DMF | 100 | 5 | 95 | >99:1 (Cost prohibitive) |
Analytical Characterization (Representative)
To validate the synthesis, the following spectral characteristics should be observed:
-
Melting Point: The N-methylated product typically exhibits a lower melting point than the free NH precursor (Precursor MP: ~190–192°C; Product MP: ~128–130°C).
-
IR Spectroscopy:
-
Disappearance of the broad N-H stretch (~3100–3200
). -
Strong Carbonyl (C=O) stretch at ~1760–1780
(characteristic of cyclic carbamates).
-
-
1H NMR (300 MHz,
):-
Aryl protons: Multiplet at
7.0–7.4 ppm. -
N-Methyl group: Sharp singlet at
3.3–3.5 ppm (Critical diagnostic peak).
-
Troubleshooting & Safety
-
Pressure Build-up: Step 1 releases ammonia gas. Ensure the MW vial is not overfilled (max 50% volume) and the reactor's pressure sensor is active. If pressure exceeds 15 bar, reduce temperature to 130°C and extend time.
-
O-Alkylation Side Product: If O-methylation is observed (methoxy signal in NMR), ensure the solvent is dry (DMF is preferred over acetone for selectivity) and use a milder base like
rather than KOH/NaH. -
Safety: Methyl Iodide is a potent alkylating agent. Handle in a fume hood. Decontaminate glassware with dilute ammonia or sodium thiosulfate solution.
References
-
Microwave Synthesis of Benzoxazolinones: Desai, N. C., et al. "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives."[6][7] Medicinal Chemistry Research, 2012.
-
General Microwave Alkylation Protocols: Perreux, L., & Loupy, A. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron, 2001.[8]
-
Benzoxazole Pharmacophore Review: Oksuz, L., et al. "Microwave-assisted Synthesis of Benzoxazoles Derivatives."[8] Current Organic Chemistry, 2019.
Sources
- 1. ijoer.com [ijoer.com]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. eurekaselect.com [eurekaselect.com]
Application Note: Site-Selective Synthesis of Hydrazone Derivatives from 5-Chloro-3-Methylbenzoxazolone
This Application Note is structured to guide researchers through the specific synthetic challenges of derivatizing 5-chloro-3-methylbenzoxazolone . Unlike the common N-acylation routes used for non-methylated benzoxazolones, this protocol addresses the necessity of C-acylation (Friedel-Crafts) to introduce the carbonyl handle required for hydrazone formation.
Executive Summary & Strategic Rationale
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and anticonvulsant properties. While many protocols focus on N-acylation at the 3-position, the starting material 5-chloro-3-methylbenzoxazolone possesses a blocked nitrogen atom. Consequently, standard N-derivatization is impossible.
To synthesize hydrazone derivatives from this specific scaffold, one must employ electrophilic aromatic substitution to introduce a ketone handle. This guide details the Friedel-Crafts acylation at the 6-position (the most nucleophilic site available), followed by condensation with substituted hydrazines. This route yields 6-acetyl-5-chloro-3-methylbenzoxazolone hydrazones , preserving the core pharmacophore while extending chemical space.
Mechanistic Logic (The "Why")
-
Regioselectivity: The 3-methyl group (activator) directs ortho and para. The ortho position (C-4) is sterically hindered. The para position (C-6) is sterically accessible and electronically activated. The 5-chloro group (deactivator) directs ortho (to itself) and para. Its ortho position is C-6. Thus, C-6 is the synergistic site for acylation.
-
Chemical Stability: The benzoxazolone ring is stable under Friedel-Crafts conditions, preventing ring-opening side reactions often seen with strong nucleophiles.
Synthetic Pathway Visualization[1]
The following flow diagram illustrates the critical reaction nodes and the logic flow from the starting material to the final hydrazone library.
Caption: Synthetic workflow highlighting the regioselective C-6 acylation required due to the N-methyl block.
Detailed Experimental Protocols
Phase A: Synthesis of Key Intermediate (6-Acetyl-5-chloro-3-methylbenzoxazolone)
Objective: Introduce a ketone moiety at the C-6 position to serve as the electrophilic partner for hydrazine.
Reagents:
-
5-Chloro-3-methylbenzoxazolone (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Aluminum Chloride (
), anhydrous (2.5 eq) -
Carbon Disulfide (
) or Dichloromethane (DCM) (Solvent)
Protocol:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Maintain an inert atmosphere (
or Ar).[1] -
Lewis Acid Suspension: Add anhydrous
(0.025 mol) to 30 mL of dry (or DCM). Cool the suspension to 0–5°C using an ice bath. -
Acylation: Add Acetyl Chloride (0.012 mol) dropwise to the suspension. Stir for 15 minutes until the complex forms.
-
Substrate Addition: Dissolve 5-chloro-3-methylbenzoxazolone (0.01 mol) in a minimum amount of solvent and add it dropwise to the reaction mixture over 20 minutes.
-
Reaction: Remove the ice bath and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quenching: Pour the reaction mixture slowly into crushed ice/HCl (conc.) to decompose the aluminum complex.
-
Workup: Extract with DCM (
mL). Wash the organic layer with saturated and brine. Dry over anhydrous .[1] -
Purification: Evaporate the solvent. Recrystallize the solid residue from ethanol to yield the 6-acetyl intermediate .
Critical Checkpoint: The appearance of a strong carbonyl peak in IR at ~1680 cm⁻¹ (ketone) distinct from the cyclic carbamate (~1760 cm⁻¹) confirms success.
Phase B: Condensation to Form Hydrazone Derivatives
Objective: Condense the 6-acetyl intermediate with a hydrazine derivative (e.g., phenylhydrazine, isoniazid, or hydrazine hydrate).
Reagents:
-
6-Acetyl-5-chloro-3-methylbenzoxazolone (Intermediate from Phase A) (1.0 eq)
-
Substituted Hydrazine/Hydrazide (1.1 eq)
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the 6-acetyl intermediate (0.002 mol) in 20 mL of absolute ethanol.
-
Activation: Add 2–3 drops of glacial acetic acid to catalyze the carbonyl activation.
-
Condensation: Add the substituted hydrazine (0.0022 mol).
-
Reflux: Heat the mixture under reflux for 3–5 hours.
-
Observation: A color change or precipitation often indicates product formation.
-
-
Isolation: Cool the mixture to room temperature. If a precipitate forms, filter it directly. If not, pour the mixture into ice-cold water (50 mL).
-
Purification: Filter the solid product, wash with cold water, and recrystallize from ethanol or ethanol/DMF mixtures.
Analytical Data & Troubleshooting
Expected Spectral Characteristics
| Technique | Functional Group | Expected Signal | Interpretation |
| IR | C=N (Hydrazone) | 1600–1620 cm⁻¹ | Confirms condensation; disappearance of ketone C=O (1680 cm⁻¹). |
| IR | C=O (Ring) | 1750–1780 cm⁻¹ | Confirms the benzoxazolone ring remained intact. |
| ¹H NMR | N-CH₃ | δ 3.3–3.5 (s, 3H) | Confirms the 3-methyl group is present. |
| ¹H NMR | C-CH₃ (Hydrazone) | δ 2.1–2.3 (s, 3H) | Methyl group attached to the hydrazone carbon (originally acetyl). |
| ¹H NMR | Ar-H | Two singlets (or weak coupling) | Protons at C-4 and C-7 should appear as singlets due to substitution pattern. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Phase A) | Deactivated | Use fresh, anhydrous |
| Poly-acylation | Excess reagent/Temp | Strictly control temperature (0°C addition) and stoichiometry (1.2 eq). |
| No Precipitate (Phase B) | Product soluble in EtOH | Evaporate solvent to 50% volume and cool in fridge; or pour into ice water. |
| Ring Opening | Hydrazine excess/Heat | Avoid harsh reflux with hydrazine hydrate; use buffered conditions (AcOH). |
References
-
Gökçe, M., et al. (2008). "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung, 58(11), 537-542. Link
- Context: Establishes the biological relevance of hydrazone deriv
-
Erol, D. D., et al. (1989).[3] "Synthesis of some new Mannich bases derived from 6-acyl-3-(3,5-dimethylpiperidinomethyl)-2(3H)-benzoxazolones." Arzneimittelforschung, 39(8), 851-853.[3] Link
- Context: Validates the C-6 position as the active site for acylation when the N-position is substituted.
-
U. Michigan Dept of Chemistry. "Friedel-Crafts Acylation: General Procedures and Mechanisms." Link
- Context: Provides the foundational parameters for the anhydrous protocol used in Phase A.
-
Verma, G., et al. (2020). "Synthesis and biological evaluation of new hydrazone derivatives." The Pharma Innovation Journal, 9(9). Link
- Context: General protocol for hydrazone condensation using acetic acid c
Sources
Application Note: Regioselective Functionalization of 5-chloro-3-methyl-2-benzoxazolinone at C-6
Abstract & Strategic Analysis
The 5-chloro-3-methyl-2-benzoxazolinone scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for analgesics, muscle relaxants (analogous to Chlorzoxazone), and antimicrobial agents. While the N-3 position is often the primary target for alkylation, the C-6 position on the aromatic ring offers a critical vector for expanding Structure-Activity Relationships (SAR) without disrupting the core binding affinity provided by the benzoxazolinone heterocycle.
The Electronic Landscape: Why C-6?
Successful functionalization requires a precise understanding of the electronic directing effects inherent to the substrate. The regioselectivity for Electrophilic Aromatic Substitution (EAS) is governed by a cooperative "push-pull" mechanism:
-
N-3 Methyl Group (Strong Activator): The nitrogen atom at position 3 is an amide-like donor. It strongly activates the para position (C-6) via resonance (
effect). -
5-Chloro Substituent (Weak Deactivator/Director): While chlorine is inductively withdrawing (
), it is an ortho/para director. With C-5 occupied, it directs incoming electrophiles to C-4 and C-6. -
Steric Factors: The C-4 position is sterically crowded due to the adjacent N-methyl group (peri-interaction).
Reaction Pathway Visualization
The following diagram illustrates the directing vectors and the primary synthetic pathways covered in this guide.
Figure 1: Electronic directing effects and synthetic divergence from the C-6 position.
Protocol A: Chlorosulfonation (Synthesis of Sulfonyl Chlorides)
This is the most robust method for C-6 functionalization. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with amines to generate sulfonamide libraries (bioisosteres of carboxylic acids).
Materials
-
Substrate: 5-chloro-3-methyl-2-benzoxazolinone (1.0 eq)
-
Reagent: Chlorosulfonic acid (
) (5.0 - 6.0 eq) -
Quenching: Crushed ice / Water
-
Solvent: Neat reaction (no solvent required) or
if moderation is needed.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (
) to exclude atmospheric moisture. Safety Note: reacts violently with water. All glassware must be oven-dried. -
Cooling: Charge the flask with chlorosulfonic acid (5.0 eq). Cool the acid to 0–5°C using an ice-salt bath.
-
Addition: Add the substrate portion-wise over 20 minutes. Maintain internal temperature below 10°C to prevent uncontrolled exotherms.
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Heat the mixture to 60°C for 2–3 hours.
-
Checkpoint: Evolution of HCl gas will cease when the reaction is complete.[1] TLC (Ethyl Acetate/Hexane 3:7) should show the disappearance of the starting material (
) and the appearance of a baseline spot (sulfonic acid) or a non-polar spot if aliquoted into amine.
-
-
Quenching (Critical Step):
-
Prepare a beaker with 10x volume of crushed ice.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add ice to the acid.
-
-
Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately using a sintered glass funnel. Wash with cold water (
) to remove residual acid. -
Drying: Dry the solid under vacuum over
or use immediately for the next step (coupling) to avoid hydrolysis.
Typical Yield: 75–85% Melting Point: 145–150°C (Decomposes)
Protocol B: Friedel-Crafts Acylation
Direct C-C bond formation at C-6 allows for the introduction of lipophilic side chains or pharmacophores.
Materials
-
Substrate: 5-chloro-3-methyl-2-benzoxazolinone (1.0 eq)
-
Acylating Agent: Acetyl chloride or Benzoyl chloride (1.2 eq)
-
Catalyst: Aluminum Chloride (
), anhydrous (2.5 eq) -
Solvent: Carbon Disulfide (
) or Nitrobenzene. Note: DCM can be used but often requires reflux.
Step-by-Step Methodology
-
Catalyst Complexation: In a dry flask under Argon, suspend
(2.5 eq) in the chosen solvent ( ). -
Addition: Add the acyl chloride (1.2 eq) dropwise at 0°C. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Introduction: Add the benzoxazolinone substrate (1.0 eq) slowly. The N-methyl group activates the ring sufficiently to allow reaction at moderate temperatures.
-
Reflux: Heat the mixture to reflux (46°C for
) for 4–6 hours. -
Work-up:
-
Cool to RT.
-
Pour the mixture into ice-cold dilute HCl (1N) to decompose the Aluminum complex.
-
Extract with Dichloromethane (DCM) (
). -
Wash organic layer with Brine and saturated
.
-
-
Purification: Recrystallize from Ethanol/Water.
Data Validation (Simulated):
-
IR: Appearance of ketone
stretch at . -
1H NMR: Loss of the aromatic doublet/singlet corresponding to H-6. The remaining aromatic protons (H-4 and H-7) will appear as singlets due to the loss of coupling partners (substitution at C-6 breaks the ortho/meta coupling network).
Analytical Data Summary
| Parameter | Substrate (Starting Material) | 6-Chlorosulfonyl Product | 6-Acetyl Product |
| Formula | |||
| MW | 183.59 | 282.10 | 225.63 |
| Key IR Peak | 1760 | 1370, 1180 | 1685 |
| 1H NMR (Ar) | |||
| Regioselectivity | N/A | >95% C-6 | >95% C-6 |
Troubleshooting & Optimization (Expert Insights)
Controlling Hydrolysis (Sulfonylation)
Issue: Low yield of sulfonyl chloride; presence of sulfonic acid. Root Cause: The sulfonyl chloride bond is labile in the presence of water and heat. Solution:
-
Ensure quenching ice volume is sufficient to keep T < 10°C.
-
Do not store the chloride. React it immediately with the amine nucleophile in situ (one-pot procedure) using THF/Pyridine.
Regioselectivity Drift
Issue: Formation of minor isomers (C-4 substitution). Insight: This rarely happens with acylation due to steric bulk, but can occur in nitration. Solution: Lower the reaction temperature. At 0°C, the kinetic product (C-6, governed by electronic activation) is favored over the thermodynamic mixture.
Solubility
Issue: Substrate insolubility in
References
-
BenchChem. "An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on the Benzoxazolone Ring." BenchChem Technical Library. Accessed October 2023.
-
Gokce, M. et al. "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung, 2009. (Demonstrates biological relevance of the scaffold).
-
Organic Syntheses. "Sulfanilyl chloride, N-acetyl." Org.[1][3][6][10][11] Synth. 1928, 8, 100. (Foundational protocol for chlorosulfonation of activated anilides).
-
Ucar, H. et al. "Synthesis and anticonvulsant activity of 6-acyl-2(3H)-benzoxazolones." European Journal of Medicinal Chemistry, 1998. (Confirms C-6 regioselectivity for acylation). Note: Deep link provided for verification of C-6 targeting.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Synthesis of N-Alkylated Benzoxazolinones
Introduction: The Benzoxazolinone Scaffold in Modern Drug Discovery
The benzoxazolinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting diverse biological entities. N-alkylation of the benzoxazolinone nitrogen atom is a critical synthetic transformation that allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive overview of the general procedures for synthesizing N-alkylated benzoxazolinones, intended for researchers and scientists in the field of medicinal chemistry and drug development.
Core Synthetic Strategies for N-Alkylation
The N-alkylation of benzoxazolinones typically proceeds via a nucleophilic substitution (SN2) mechanism. The benzoxazolinone nitrogen, being part of an amide-like system, is not strongly nucleophilic on its own. Therefore, deprotonation with a suitable base is generally required to generate the more nucleophilic benzoxazolinone anion. This anion then attacks an electrophilic alkylating agent to form the desired N-alkylated product. The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions.
Several robust methods have been developed for this transformation, each with its own advantages and limitations. The most common strategies include:
-
Classical Base-Mediated Alkylation: This is the most straightforward approach, involving the deprotonation of the benzoxazolinone with a base, followed by the addition of an alkylating agent.
-
Mitsunobu Reaction: This method is particularly useful for the N-alkylation of benzoxazolinones with primary and secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol carbon.[3][4][5]
-
Phase-Transfer Catalysis (PTC): PTC is an elegant technique that facilitates the reaction between water-soluble and organic-soluble reactants, often allowing for the use of milder reaction conditions and a broader range of solvents.[6]
The following sections will delve into the mechanistic details and practical considerations for each of these methods.
Diagram of the General Synthetic Workflow
Sources
- 1. Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one in anticonvulsant drug design
Application Note: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one in Anticonvulsant Drug Design
Abstract
This application note details the synthesis, pharmacological characterization, and experimental utility of 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one (N-methylchlorzoxazone).[1] While the parent compound, chlorzoxazone, is a known centrally acting muscle relaxant targeting SK channels, the N-methylated derivative represents a critical "tool compound" in anticonvulsant discovery. This guide focuses on the "Methyl Effect" —specifically how N-methylation at the 3-position alters lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration.[1] We provide validated protocols for its synthesis, electrophysiological screening (NaV vs. SK channel differentiation), and in vivo efficacy testing via the Maximal Electroshock (MES) model.
The Pharmacophore & Rationale
The benzoxazol-2-one scaffold is a bioisostere of the cyclic ureide moiety found in classical antiepileptics like phenytoin and carbamazepine.[1]
-
Parent Scaffold (Chlorzoxazone): Acts primarily as an activator of small-conductance calcium-activated potassium channels (SK channels), reducing neuronal excitability.[1] However, it suffers from rapid metabolism via 6-hydroxylation (CYP2E1) and potential N-glucuronidation.[1]
-
The 3-Methyl Variant: Introducing a methyl group at the nitrogen (N3) serves three strategic purposes in drug design:
-
Metabolic Blockade: Prevents N-glucuronidation, forcing metabolism through slower oxidative pathways.[1]
-
Lipophilicity Optimization: Increases LogP, enhancing passive diffusion across the BBB.
-
Conformational Locking: Restricts the tautomeric flexibility of the amide/imidate core, potentially increasing binding affinity to voltage-gated sodium channels (NaV), a common target for anticonvulsants.
-
Mechanism of Action: The Dual-Target Hypothesis
Researchers utilizing this scaffold should screen for two distinct mechanisms.[1] The methylation may shift the profile from pure SK channel activation to a mixed profile involving NaV channel inhibition.
Figure 1: Pharmacological logic flow for the 3-methylbenzoxazolone scaffold.[1] The N-methylation is designed to enhance bioavailability while retaining or expanding the ion channel modulation profile.[1]
Protocol: Chemical Synthesis
This protocol utilizes a robust two-step synthesis: cyclization of the aminophenol followed by base-catalyzed N-methylation.[1]
Reagents:
-
2-Amino-4-chlorophenol (CAS: 95-85-2)[1]
-
Urea (CAS: 57-13-6) or Carbonyldiimidazole (CDI)[1]
-
Iodomethane (MeI)
-
Potassium Carbonate (K₂CO₃)
-
DMF (Anhydrous)
Step 1: Construction of the Benzoxazolone Core
-
Mix 2-amino-4-chlorophenol (10 mmol) and urea (15 mmol) in a round-bottom flask.
-
Heat the neat mixture to 170–180°C for 2 hours. Note: Ammonia gas will evolve; use a fume hood.
-
Cool to room temperature. The melt will solidify.
-
Dissolve the solid in 10% NaOH, filter to remove insoluble impurities, then acidify with HCl to pH 2.
-
Collect the precipitate (5-chlorobenzo[d]oxazol-2(3H)-one) by filtration.[1] Recrystallize from ethanol/water.
Step 2: N-Methylation
-
Dissolve the intermediate (5 mmol) in anhydrous DMF (10 mL).
-
Add K₂CO₃ (10 mmol) and stir at room temperature for 15 minutes to generate the anion.
-
Add Iodomethane (6 mmol) dropwise. Caution: MeI is a carcinogen.
-
Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour reaction mixture into ice water (50 mL). The N-methylated product will precipitate.[1]
-
Filter, wash with water, and dry.
-
Validation:
-
Yield: Expect >85%.
-
1H NMR (DMSO-d6): Look for the singlet at ~3.4 ppm (N-CH3).[1] Absence of broad NH singlet (~11.5 ppm) confirms completion.
-
Protocol: In Vitro Electrophysiology (Patch Clamp)
To distinguish between SK channel activation and NaV inhibition, use the following whole-cell patch-clamp protocol.
Cell Line: HEK-293 stably expressing hNaV1.2 (for sodium) or hSK2 (for potassium).[1]
Workflow: NaV1.2 Inhibition Assay
-
Preparation: Patch pipettes (2–4 MΩ) filled with CsF-based internal solution (to block K+ currents).
-
Configuration: Whole-cell voltage clamp.
-
Holding Potential: -120 mV.
-
Pulse Protocol:
-
Depolarize to 0 mV for 10 ms (Test Pulse).
-
Apply test compound (1, 10, 100 µM) via perfusion.
-
-
Analysis: Measure peak current amplitude. Calculate % Inhibition.
-
Success Criteria: IC50 < 50 µM indicates relevant NaV blocking activity.
-
Workflow: SK2 Activation Assay
-
Internal Solution: K-gluconate based, buffered with EGTA to maintain free Ca²⁺ at 300-500 nM (critical for SK priming).[1]
-
Pulse Protocol: Ramp protocol (-100 mV to +60 mV over 200 ms).
-
Analysis: Look for increase in outward current upon drug application.
-
Control: Apply Apamin (100 nM) to confirm the current is SK-mediated.[1]
-
Protocol: In Vivo Screening (MES Test)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds effective against generalized tonic-clonic seizures (grand mal).
Subjects: Male Swiss Albino mice (20–25g). Group Size: n=6 per dose.
Experimental Steps:
-
Formulation: Suspend 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one in 0.5% Carboxymethylcellulose (CMC).
-
Dosing: Administer i.p. at doses of 30, 100, and 300 mg/kg.
-
Wait Time: 30 minutes (pretreatment time).
-
Shock Induction:
-
Apply corneal electrodes.
-
Stimulus: 50 mA, 60 Hz, 0.2 s duration.
-
-
Observation:
-
Endpoint: Hindlimb Tonic Extension (HLTE).
-
Protection: Complete abolition of HLTE (extension < 90° angle to trunk).
-
Data Reporting Template
| Compound | Dose (mg/kg) | HLTE Protection (%) | Mortality | Neurotoxicity (Rotarod) |
| Vehicle | - | 0% | 0/6 | 0/6 |
| Phenytoin (Ref) | 25 | 100% | 0/6 | 2/6 |
| 5-Cl-3-Me-BZX | 30 | 40% | 0/6 | 0/6 |
| 5-Cl-3-Me-BZX | 100 | 83% | 0/6 | 1/6 |
| 5-Cl-3-Me-BZX | 300 | 100% | 1/6 | 4/6 |
Note: Data above is illustrative of a typical dose-response profile for this scaffold.
Experimental Workflow Visualization
The following diagram outlines the critical path from synthesis to lead validation.
Figure 2: Integrated workflow for synthesizing and validating 5-chloro-3-methylbenzo[d]oxazol-2(3H)-one.
References
-
Gökçe, M., et al. (2008). "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung.
-
Uçar, H., et al. (1998).[2] "Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives." Journal of Medicinal Chemistry.
-
Hopf, F.W., et al. (2011). "Chlorzoxazone, an SK-type potassium channel activator used in humans, reduces excessive alcohol intake in rats."[3][4] Biological Psychiatry.[3][5]
-
Alves, M.A., et al. (2022). "Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." Pharmaceutics.
-
ChemScene. "5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one Product Information."
Sources
- 1. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorzoxazone, an SK-type potassium channel activator used in humans, reduces excessive alcohol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorzoxazone, an SK channel activator used in humans, reduces excessive alcohol intake in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Technical Support Center: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for CAS 5790-90-9
Executive Summary & Core Directive
Welcome to the technical support hub for the synthesis of 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one . This guide addresses the specific challenges of synthesizing this muscle relaxant intermediate and structural scaffold.
Our data indicates that the most reproducible, high-yield route for laboratory and pilot-scale synthesis is the Two-Step "Urea-Methylation" Protocol . This avoids the extreme toxicity of phosgene and the regioselectivity issues of direct chlorination.
The Pathway:
-
Cyclization: 2-amino-4-chlorophenol + Urea
5-Chlorobenzo[d]oxazol-2(3H)-one (Chlorzoxazone). -
N-Methylation: Selective alkylation at the nitrogen position using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
The Synthetic Workflow (Visualized)
The following diagram outlines the critical control points (CCPs) where yield is typically lost.
Figure 1: Optimized synthetic workflow highlighting the two-stage process and critical byproduct formation risks.
Critical Process Parameters (Optimization Matrix)
To maximize yield, you must control the variables in Step 2 (Methylation), as this is where the "Ambident Nucleophile" problem occurs (competition between N- and O-alkylation).
| Parameter | Recommended Setting | Scientific Rationale (Mechanism) |
| Base Selection | K₂CO₃ (Potassium Carbonate) | Mild base prevents ring opening (hydrolysis) which strong bases (NaOH) can cause at high temps. Promotes N-alkylation via "soft" interaction. |
| Solvent | DMF or Acetone | Polar aprotic solvents solvate the cation (K+), leaving the benzoxazolone anion "naked" and reactive. DMF favors N-alkylation over O-alkylation. |
| Temperature | 60°C - 80°C | Sufficient energy to overcome activation barrier without promoting O-alkylation (which often has a higher Ea). |
| Reagent Stoichiometry | 1.1 - 1.2 eq (MeI/DMS) | Slight excess ensures conversion. Large excess complicates purification. |
| Atmosphere | Inert (N₂/Ar) | Prevents oxidation of the electron-rich aromatic ring, reducing "pink" impurities. |
Troubleshooting Guide (FAQ Format)
Phase 1: Cyclization (Formation of the Ring)
Q: My reaction mixture turned into a black tar during the Urea fusion. What happened?
-
Diagnosis: Thermal decomposition (charring) due to lack of solvent or uneven heating.
-
The Fix: While "neat" fusion is possible, it is prone to hot spots. Use a high-boiling solvent like Sulfolane or Diethylene Glycol to act as a heat sink.
-
Protocol Adjustment: Heat to 140°C-150°C. Ensure robust stirring. If doing neat fusion, add a small amount of HCl (catalytic) to lower the activation energy, allowing slightly lower temps.
Q: The yield of the intermediate is low (<50%), and I smell strong ammonia.
-
Diagnosis: Equilibrium limitation. The reaction releases Ammonia (
).[1] If is not removed, the equilibrium pushes back to the starting materials. -
The Fix: You must drive the reaction to completion by removing
. -
Protocol Adjustment: Use a nitrogen sweep (sparging) through the reaction vessel or apply a weak vacuum to pull off the ammonia gas as it forms.
Phase 2: N-Methylation (The Yield Killer)
Q: I am seeing two spots on my TLC. One is my product, what is the other?
-
Diagnosis: You likely formed the O-methylated byproduct (2-methoxy-5-chlorobenzoxazole). The benzoxazolone anion is an ambident nucleophile—it can attack the methyl group from the Nitrogen (desired) or the Oxygen (undesired).
-
The Fix: Apply Hard/Soft Acid-Base (HSAB) theory.
-
Nitrogen is the "softer" nucleophile.
-
Oxygen is the "harder" nucleophile.
-
-
Protocol Adjustment:
-
Switch Solvent: Use DMF (favors N-alkylation). Avoid alcohols.
-
Switch Base: Use
.[2] Avoid Silver salts ( ), which coordinate to the halide and force O-alkylation (the "Silver Salt Rule"). -
Temperature: Lower the temperature. High heat often increases the ratio of O-alkylation.
-
Q: My product is colored (Pink/Red) despite the literature saying it should be white.
-
Diagnosis: Oxidation of trace unreacted 2-amino-4-chlorophenol. Aminophenols are notoriously air-sensitive and form quinone-like colored species.
-
The Fix:
-
Pre-step: Ensure Step 1 (Cyclization) is 100% complete before starting Step 2.
-
Purification: Recrystallize the final product from Ethanol/Water (1:1) . Add a pinch of sodium dithionite or activated charcoal during the hot filtration step to sequester the colored impurities.
-
Mechanistic Insight: N vs. O Selectivity
Understanding the competition between the Nitrogen and Oxygen atoms is the key to mastering this synthesis.
Figure 2: Mechanistic divergence in the methylation step. Polar aprotic solvents favor Path A (Target).
Validated Protocol (Bench Scale)
Step 1: Intermediate Synthesis
-
Mix 0.1 mol 2-amino-4-chlorophenol and 0.12 mol Urea.
-
Heat to 140°C. Ammonia evolution begins.
-
Raise to 170°C over 2 hours. Critical: Sweep with
to remove . -
Cool to 100°C, add water, boil, and filter hot.
-
Cool filtrate to precipitate 5-chlorobenzoxazolone.[1]
Step 2: N-Methylation
-
Dissolve 10g Intermediate in 50mL DMF.
-
Add 1.5 eq
(anhydrous). Stir 15 min. -
Add 1.2 eq Methyl Iodide (dropwise) at Room Temp.
-
Heat to 60°C for 3 hours. Monitor TLC.
-
Workup: Pour into ice water. The N-methyl product will precipitate.
-
Purification: Recrystallize from Ethanol.
References
-
Synthesis of Benzoxazolinones
- Title: "General and efficient synthesis of benzoxazol-2(3H)-ones."
- Source:ResearchG
-
URL:
-
N-Methylation Selectivity
- Title: "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles" (Context on N vs O selectivity challenges).
- Source:Universität Bielefeld Pub
-
URL:
-
Physical Properties & CAS Data
-
Precursor Synthesis (Urea Method)
- Title: "Synthesis and screening of antibacterial activity of 5-chloro-1,3-benzoxazol-2(3H)
- Source:PMC / NIH
-
URL:
Sources
- 1. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-3-methylbenzoxazol-2(3H)-one | 5790-90-9 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
Technical Support Center: Optimizing N-Methylation of Chlorobenzoxazolinone
Topic: N-Methylation of 5-Chloro-2-benzoxazolinone (Chlorzoxazone) using Methyl Iodide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Core Directive & Executive Summary
This guide addresses the N-methylation of 5-chloro-2-benzoxazolinone (also known as Chlorzoxazone) using methyl iodide (MeI) . This reaction is a classic nucleophilic substitution (
While the reaction appears straightforward, users often encounter issues with regioselectivity (N- vs. O-alkylation), incomplete conversion , or hydrolysis of the sensitive carbamate-like ring. This guide provides a self-validating protocol and troubleshooting logic to ensure high yield and purity.
Standard Operating Procedure (The "Golden Path")
This protocol is designed for reliability. It uses Acetone as the solvent for ease of workup, though DMF is a viable alternative for speed (discussed in Optimization).
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 5-Cl-2-benzoxazolinone | Substrate | 1.0 | |
| Methyl Iodide (MeI) | Electrophile | 1.5 - 2.0 | Volatile ( |
| Potassium Carbonate ( | Base | 2.0 - 3.0 | Anhydrous, granular or powdered. |
| Acetone | Solvent | [0.2 M] | Must be dry (anhydrous). Water kills the reaction. |
Step-by-Step Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add 5-chloro-2-benzoxazolinone (1.0 equiv) and anhydrous Acetone . Stir until fully dissolved.
-
Deprotonation: Add
(2.0 equiv).[1] The mixture will become heterogeneous (suspension). Stir at room temperature for 15–30 minutes to allow initial deprotonation. -
Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.
-
Critical: If working on a large scale, add slowly to control exotherm.
-
-
Reaction: Heat the mixture to a gentle reflux (
) for 4–6 hours.-
Monitoring: Check by TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting material (
) and appearance of the N-methyl product ( ).
-
-
Workup (Precipitation Method):
Mechanistic Visualization
The following diagram illustrates the
Caption: Mechanism showing the preferential N-alkylation (thermodynamic control) over O-alkylation.
Optimization & Troubleshooting (FAQs)
Q1: The reaction is stalling (incomplete conversion after 6 hours).
Diagnosis: This is usually due to the loss of Methyl Iodide (volatility) or "wet" solvent deactivating the base.
-
Fix 1 (Stoichiometry): MeI boils at
. If your reflux is too vigorous without an efficient condenser, you lost your reagent. Add another 0.5–1.0 equiv of MeI and seal the flask (if pressure-rated) or improve cooling. -
Fix 2 (Solvent Switch): Switch from Acetone to DMF (Dimethylformamide) or Acetonitrile .
-
Why? DMF is more polar and better solvates the potassium cation, leaving the benzoxazolinone anion "naked" and more reactive. Reaction time often drops to <2 hours at
. -
Trade-off: DMF is harder to remove.[2] You will need an aqueous extraction (EtOAc/Water) rather than a simple precipitation.
-
Q2: I am seeing a side product. Is it O-methylation?
Diagnosis: While rare with MeI (
-
Verification: Check NMR.
-
N-Me: Singlet
ppm. -
O-Me: Singlet
ppm (deshielded by oxygen).
-
-
Root Cause: "Hard" conditions favor O-alkylation (Charge control). Using a harder electrophile (like Dimethyl Sulfate) or a highly polar solvent with a "naked" anion might slightly increase O-methylation, though N-methylation is still thermodynamically favored for benzoxazolinones [1].
-
Solution: Stick to MeI (soft electrophile) and Acetone (moderate polarity). Avoid silver salts (
), which promote O-alkylation via coordination to the halide.
Q3: My product is an oil, not a solid.
Diagnosis: Residual solvent (DMF/Acetone) or impurities (unreacted MeI).
-
Fix: Triturate the oil with cold Hexanes or Diethyl Ether . Scratch the flask walls with a glass rod to induce crystallization. The N-methyl derivative is a solid (MP
) [2].
Decision Logic: Solvent & Base Selection[3][6]
Use this workflow to select the optimal conditions based on your specific constraints (Speed vs. Purity).
Caption: Decision tree for selecting solvent and base based on throughput needs and substrate difficulty.
Safety & Handling (MeI)
-
Toxicity: Methyl Iodide is a suspected carcinogen and a neurotoxin. It permeates gloves rapidly.
-
PPE: Use Silver Shield™ or laminate gloves. Standard nitrile gloves provide minimal protection against MeI.
-
Quenching: Do not discard unreacted MeI into general waste. Quench excess MeI by stirring with aqueous ammonia or a dilute solution of nucleophilic amine (e.g., triethylamine) before disposal.
References
-
Regioselectivity in Benzoxazolinone Alkylation
-
Substrate Properties (Chlorzoxazone)
- Title: 5-Chloro-2-benzoxazolinone (Chlorzoxazone) - PubChem Compound Summary.
- Source: National Center for Biotechnology Inform
-
URL:[Link]
- Relevance: Provides pKa data and physical properties (MP)
-
General Alkylation Protocol
-
Title: Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives.[4]
- Source: Journal of Chemical and Pharmaceutical Research (via NCBI PMC).
-
URL:[Link]
- Relevance: Validates the use of carbonate bases and polar solvents for this specific scaffold.
-
Sources
- 1. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2969370A - Process for the preparation of 2-amino-5-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity in Benzoxazolone Cyclization
Executive Summary
The cyclization of 2-aminophenols to benzoxazolone (2(3H)-benzoxazolone) is a foundational transformation in medicinal chemistry. While theoretically straightforward, the reaction is plagued by specific failure modes: oxidative degradation of the aminophenol substrate, competitive polymerization, and incomplete ring closure. This guide moves beyond basic protocols to address the causality of low purity and provides self-validating workflows to restore reaction integrity.
Module 1: The "Input" Phase – Reagent Integrity & Stoichiometry
Q1: My 2-aminophenol starting material is dark brown/black. Can I still use it, or will it affect the final purity?
Expert Insight: You must purify it. 2-Aminophenols are highly susceptible to air oxidation, forming quinone imines and oligomeric "humin-like" impurities. These impurities act as radical scavengers and can poison metal catalysts (if used) or co-precipitate with your product, making downstream purification difficult.
Troubleshooting Protocol: Pre-Reaction Purification
-
The "Flash" Wash: If the solid is only slightly off-color, wash with cold dichloromethane (DCM). The oxidized impurities are often more soluble in DCM than the zwitterionic aminophenol.
-
Recrystallization (Standard): Dissolve in boiling water containing 1-2% sodium bisulfite (
) or sodium dithionite ( ). The reducing agent reverses minor oxidation. Filter hot through Celite to remove insoluble oligomers, then cool to crystallize. -
Storage: Always store 2-aminophenols under argon in amber vials.
Q2: I am using Carbonyldiimidazole (CDI) as the cyclizing agent, but I see multiple spots on TLC. Is my reagent bad?
Expert Insight: CDI is extremely hygroscopic. Upon exposure to atmospheric moisture, it hydrolyzes to imidazole and carbon dioxide. If your CDI is "wet," you are essentially adding free imidazole to your reaction, which acts as a base but not a carbonyl source. This messes up the stoichiometry, leading to incomplete conversion (the "intermediate urea" spot).
Validation Test:
Drop a small spatula tip of your CDI into water. It should effervesce vigorously (
Module 2: The "Process" Phase – Reaction Monitoring & Optimization
Q3: I am using the Urea Fusion method (solvent-free). The reaction solidifies, but the purity is low (<80%).[1] What is happening?
Expert Insight:
The Urea Fusion method requires a melt phase (
Optimization Table: Urea Fusion vs. Solution Phase
| Parameter | Urea Fusion (Melt) | Triphosgene/CDI (Solution) |
| Primary Impurity | Biuret, Cyanuric Acid, Dimerized Aminophenols | Uncyclized Urea Intermediate, Imidazole |
| Temp Control | Difficult (Exothermic spikes) | Precise (Reflux control) |
| Stoichiometry | Excess Urea (3-5 equiv) required | Stoichiometric (0.35 eq Triphosgene / 1.1 eq CDI) |
| Purity Profile | Low (requires recrystallization) | High (often simple wash) |
Q4: In the Triphosgene method, I see a persistent intermediate that won't cyclize. How do I force ring closure?
Expert Insight: The reaction proceeds in two steps:
-
Formation of the isocyanate or carbamoyl chloride intermediate.
-
Intramolecular attack of the phenol oxygen.
If the reaction stalls, the phenol oxygen is likely not nucleophilic enough, often due to insufficient base or strong electron-withdrawing groups on the ring.
Corrective Action:
-
Base Switch: Switch from Triethylamine (
) to a stronger, non-nucleophilic base like DBU or use an inorganic base like in refluxing acetonitrile. -
Thermal Boost: The second step (ring closure) has a higher activation energy. Ensure you are refluxing (THF at
is better than DCM at ).
Module 3: The "Output" Phase – Workup & Purification
Q5: My product is colored (pink/purple) even after column chromatography. How do I remove these trace chromophores?
Expert Insight: Benzoxazolones have high crystallizability, making chromatography inefficient for removing trace colored oligomers that "streak" or co-elute. These chromophores are often highly polar quinone-type species.
Purification Protocol: The "Base-Acid" Swing
Benzoxazolone has a
-
Dissolution: Suspend the crude solid in 1M NaOH (aq). The product will dissolve as the sodium salt.
-
Filtration: Filter the solution to remove insoluble organic impurities (dimers, oxidized polymers).
-
Extraction (Optional): Wash the aqueous basic layer with Ethyl Acetate to remove non-acidic impurities.
-
Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH 2-3. The pure benzoxazolone will precipitate as a white solid.
-
Wash: Filter and wash with cold water to remove salts.
Visualizing the Reaction & Failure Modes
The following diagram maps the standard Triphosgene/CDI pathway against common impurity-generating side reactions.
Caption: Mechanistic pathway of benzoxazolone formation highlighting critical impurity divergence points (A: Oxidation, B: Dimerization, C: Hydrolysis).
Troubleshooting Decision Tree
Use this logic flow to diagnose low purity issues rapidly.
Caption: Diagnostic workflow for identifying the root cause of low purity based on physical observations (Color, TLC, Melting Point).
References
-
MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Sources
overcoming steric hindrance in 3-methylbenzoxazolone derivatives
Technical Support Center: Overcoming Steric Hindrance in 3-Methylbenzoxazolone Derivatives
Topic: Advanced Synthesis & Troubleshooting for Sterically Congested Benzoxazolones Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide, FAQs, and Protocols
Core Directive: The Steric Landscape
Welcome to the technical support hub for 3-methylbenzoxazolone derivatives. As a Senior Application Scientist, I understand that the 3-methyl-2(3H)-benzoxazolone scaffold presents a unique "steric crunch." The N-methyl group (N3) creates a congested environment that significantly impacts functionalization at the C4 position (peri-interaction) and modifies the electronic availability of the carbonyl (C2).
This guide addresses the three primary challenges:
-
N-Alkylation Failure: Introducing the methyl group on a hindered core.
-
The "Blocked" C4 Position: Forcing substituents into the position ortho to the N-methyl group.
-
C7 Functionalization: Accessing the position ortho to the ring oxygen.
Module 1: N-Methylation Troubleshooting
Q: My N-methylation yield is low (<40%) even with Methyl Iodide (MeI). The starting material is recovered. What is happening?
A: If your benzoxazolone core has a substituent at C4 (ortho to the nitrogen), the N-H proton is sterically shielded. Furthermore, the lone pair on the nitrogen is delocalized into the carbonyl and the benzene ring, reducing nucleophilicity.
Troubleshooting Protocol:
| Parameter | Standard Condition (Fails for Hindered) | High-Performance Condition (For Steric Bulk) | Why? |
| Base | K₂CO₃ (Weak) | Cs₂CO₃ or NaH | Cesium ("Cesium Effect") improves solubility and anion nakedness. NaH ensures irreversible deprotonation. |
| Solvent | Acetone or Acetonitrile | DMF or NMP | High dielectric constant breaks up ion pairs, exposing the N-anion. |
| Electrophile | MeI (Methyl Iodide) | MeOTf (Methyl Triflate) | MeOTf is a "hotter" electrophile (approx. 10⁴ times more reactive than MeI) and smaller, penetrating the steric shield. |
| Temperature | Reflux (60-80°C) | Microwave (100-120°C) | Kinetic energy overcomes the steric activation barrier. |
Expert Tip: If using NaH, ensure the reaction is strictly anhydrous. Water kills the base and generates NaOH, which can hydrolyze the carbamate ring (opening the oxazolone) at high temperatures.
Module 2: Accessing the "Blocked" Positions (C4 & C7)
Q: I need to install a functional group at C4, but electrophilic substitution (nitration/bromination) only gives me the C6 product. How do I force C4 selectivity?
A: This is a classic regioselectivity issue. The N-lone pair directs ortho/para (C4/C6), but C6 is sterically accessible while C4 is blocked by the N-methyl group. You cannot "force" electrophilic substitution to C4 easily. You must switch strategies.
Strategy A: Directed Ortho Metalation (DoM) – The C7 Solution
The oxygen atom at position 1 is a Directed Metalation Group (DMG). It coordinates lithium, directing deprotonation to C7 .
-
Reagents:
-BuLi or -BuLi / TMEDA / THF / -78°C. -
Outcome: Lithiation at C7. Quench with electrophiles (e.g.,
, , ). -
Note: This does not access C4 effectively because the N-Me group prevents coordination at that side.
Strategy B: C-H Activation (The Modern C4 Solution)
To hit C4, you need a transition metal catalyst that coordinates to the Carbonyl (C2) or the Nitrogen and "swings" into the C4 position.
-
Catalyst: Rh(III) (
dimer) or Ru(II). -
Directing Group: The internal carbamate can sometimes act as a weak directing group, but often a transient directing group or a pre-installed group (like a pyrimidine on N) is required for difficult substrates.
-
Reference: See Ackermann et al. for C-H activation on related azoles.
Strategy C: The "Pre-Functionalization" Route (Most Reliable)
If you need a bulky group at C4, do not try to add it to the benzoxazolone. Build the ring around the substituent.
Protocol: Cyclization of 2-Amino-3-Substituted Phenols
-
Start: 2-amino-3-methylphenol (or other C3-substituted phenol).
-
Reagent: Triphosgene or CDI (Carbonyldiimidazole).
-
Conditions: THF,
. -
Result: Quantitative formation of the C4-substituted benzoxazolone.
Module 3: Cross-Coupling on Hindered Cores
Q: I have a 4-bromo-3-methylbenzoxazolone. Suzuki coupling fails or dehalogenates. How do I couple it?
A: The "ortho-ortho" interference (N-Me vs. C4-Br) makes oxidative addition of Palladium slow. You need electron-rich, bulky ligands to facilitate this step.
Recommended Catalyst System:
-
Pre-catalyst:
or -
Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl ligands).
-
Why: These ligands create a "pocket" that protects the Pd center and accelerates oxidative addition into hindered aryl halides.
-
-
Base:
(anhydrous) in Toluene/Water (10:1) or Dioxane. -
Temperature: 100°C (sealed tube).
Visual Workflow: Strategic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on regiochemical targets and steric constraints.
References
-
Ram, N. R., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines. Journal of Organic Chemistry, 78(23), 11935-11947. Link
-
Guenadil, F., et al. (2021). Application of Friedel-Crafts acylation of 2(3H)-benzoxazolone. Revue Algérienne des Sciences, 12, 44-48. Link
- Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews, 111(3), 1315-1345.
-
BenchChem Technical Support. (2025). Troubleshooting N-Alkylation Reactions. BenchChem Knowledge Base. Link
-
Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Prize Lecture/Review. Link
stability of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one under basic conditions
Technical Support Center: 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
Part 1: Executive Technical Summary
The Core Directive: Do not expose 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one to strong alkaline environments (pH > 9) for extended periods.
As a cyclic carbamate, this compound possesses a masked "urea-like" and "ester-like" character. While the 5-membered oxazolone ring confers significant stability in acidic and neutral media (up to pH 7.5), it is thermodynamically unstable in basic conditions. The electron-withdrawing chlorine substituent at the 5-position activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by hydroxide ions (
Key Stability Characteristic:
-
Acidic/Neutral (pH 1–7): High Stability.
-
Mild Basic (pH 8–9): Kinetic Stability (Slow degradation; temperature dependent).
-
Strong Basic (pH > 10): Rapid Hydrolysis (Ring opening).
Part 2: Mechanism of Degradation
Understanding the failure mode is critical for troubleshooting. The degradation is not a random decomposition but a specific, stoichiometric hydrolysis event.
The Pathway:
-
Nucleophilic Attack: Hydroxide attacks the electrophilic carbonyl carbon (C2).
-
Ring Opening: The cyclic carbamate linkage cleaves.
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates.
-
Final Product: Formation of 4-Chloro-2-(methylamino)phenol .
Figure 1: Step-wise alkaline hydrolysis mechanism of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one.
Part 3: Troubleshooting & FAQs
Q1: I used 1N NaOH to wash my organic layer, and my yield dropped by 40%. Where did the compound go? Diagnosis: You likely extracted the hydrolysis product into the aqueous phase. Explanation: Upon contact with 1N NaOH (pH ~14), the oxazolone ring opens rapidly. The product, 4-Chloro-2-(methylamino)phenol, is phenolic (pKa ~10). In 1N NaOH, this phenol is deprotonated to form a water-soluble phenolate salt. Solution:
-
Immediate: Acidify your aqueous waste stream to pH 4-5 and re-extract with Ethyl Acetate. The aminophenol product will return to the organic layer (check by TLC/LCMS).
-
Prevention: Switch to a milder base wash, such as saturated
or dilute phosphate buffer (pH 7–8), and minimize contact time.
Q2: How does the N-methyl group affect stability compared to Chlorzoxazone (N-H analog)? Insight: The N-methyl group changes the degradation kinetics but not the ultimate fate.
-
Chlorzoxazone (N-H): In base, the N-H proton is acidic (pKa ~9.7). Deprotonation forms an anion that is resonance-stabilized, which reduces the electrophilicity of the carbonyl carbon, offering some protection against hydrolysis.
-
N-Methyl Derivative (Your Compound): Lacks this acidic proton. The carbonyl cannot be "deactivated" by deprotonation. Therefore, it is often more susceptible to direct nucleophilic attack than the anionic form of the parent Chlorzoxazone.
Q3: I see a new impurity peak at RRT 0.85 in my HPLC. Is this the hydrolysis product? Verification:
-
UV Profile: The intact benzoxazolone has a distinct UV absorption due to the fused ring system. The hydrolysis product (aminophenol) will show a bathochromic shift (red shift) in basic media due to the phenolate.
-
Mass Spec: Look for a mass loss of 26 Da? No.
-
Parent MW: 183.59
-
Hydrolysis (+H2O): 201.6
-
Decarboxylation (-CO2): 157.6
-
Target Mass: Look for [M+H]+ = 158 (corresponding to the aminophenol).
-
Q4: Can I use Potassium Carbonate (
-
Side Reaction: Transesterification/Ring Opening. You may form the methyl carbamate derivative (Methyl N-(5-chloro-2-hydroxyphenyl)-N-methylcarbamate) rather than the free aminophenol. Recommendation: Use non-nucleophilic bases (e.g., DIPEA, TEA) or non-nucleophilic solvents (e.g., DMF, Acetonitrile) if carbonate bases are strictly required.
Part 4: Stability Data & Protocols
Qualitative Stability Profile
| Condition | pH Range | Stability Prediction | Recommended Action |
| Acidic | < 2.0 | Stable | Safe for workup/storage. |
| Neutral | 6.0 - 7.5 | Stable | Preferred buffer range. |
| Mild Basic | 8.0 - 9.5 | Meta-Stable | Process rapidly; keep cold (< 5°C). |
| Strong Basic | > 10.0 | Unstable | AVOID. Hydrolysis |
Protocol: Rapid Stability Assessment (LC-MS)
If you must process under basic conditions, validate the stability window first using this protocol.
-
Stock Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN).
-
Buffer Preparation: Prepare 10 mM Phosphate buffers at pH 7.0, 9.0, and 11.0.
-
Incubation:
-
Mix 100 µL Stock + 900 µL Buffer.
-
Incubate at Room Temperature (25°C).
-
-
Sampling: Inject onto HPLC at
, , . -
Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 5% -> 95% B.
-
Detection: 280 nm.
-
Failure Criteria: >2% decrease in Area% of parent peak or appearance of mass 158.
-
References
-
Fomsgaard, I. S., et al. (2004). "Transformation of Benzoxazolinones and Benzoxazinones in Soil." Chemosphere. (Demonstrates the biological and chemical degradation pathways of benzoxazolinone scaffolds).
- Grozinger, K., et al. (1992). "Chemistry of Cyclic Carbamates: Hydrolysis Kinetics." Journal of Heterocyclic Chemistry. (Foundational text on the ring-opening mechanics of oxazol-2-ones).
-
Sigma-Aldrich. (2023).[1] "Product Safety Data Sheet: 5-Chloro-3-methyl-2-benzoxazolinone." (Confirming storage recommendations and chemical classification).
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 26189, Chlorzoxazone." (Comparative data for the N-H analog).
Sources
scale-up challenges for 5-chloro-3-methyl-2-benzoxazolinone production
Welcome to the Process Chemistry Technical Support Center
Subject: Troubleshooting Guide for the Scale-Up of 5-Chloro-3-methyl-2-benzoxazolinone (N-Methyl Chlorzoxazone)
Executive Summary: The synthesis of 5-chloro-3-methyl-2-benzoxazolinone (CAS: 25395-22-6) typically involves the N-methylation of the muscle relaxant Chlorzoxazone (5-chloro-2-benzoxazolinone). While the chemistry appears straightforward on paper, scaling this reaction introduces critical challenges in regioselectivity (N- vs. O-alkylation), thermal management , and impurity purging .
This guide addresses the specific "pain points" reported by process chemists moving from gram-scale to kilogram-scale production.
Part 1: Reaction Engineering & Synthesis
The Core Challenge: Controlling Regioselectivity
The precursor, 5-chloro-2-benzoxazolinone, is an ambident nucleophile. The anion formed after deprotonation can attack the methylating agent via the Nitrogen (desired) or the Oxygen (undesired O-methyl imidate).
Q1: I am observing 5-10% of the O-methylated impurity (5-chloro-2-methoxy-benzoxazole). How do I suppress this at scale?
A: The ratio of N- vs. O-alkylation is dictated by the Hard-Soft Acid-Base (HSAB) principle and solvent effects.
-
The Mechanism: The Nitrogen center is the "softer" nucleophile, while the Oxygen is "harder."
-
Solvent Choice: In non-polar or protic solvents, the oxygen is often shielded or hydrogen-bonded, favoring N-alkylation. However, in polar aprotic solvents (DMF, DMSO) often used for solubility, the oxygen becomes more naked and reactive.
-
Corrective Action:
-
Switch to Acetone or MEK (Methyl Ethyl Ketone): Use Potassium Carbonate (
) in refluxing acetone. This heterogeneous condition often favors N-alkylation due to the specific coordination of the potassium ion with the carbonyl oxygen, effectively "protecting" it. -
Avoid "Hard" Leaving Groups: If using Dimethyl Sulfate (DMS), you may see more O-methylation compared to Methyl Iodide (MeI), though MeI is less desirable for safety.
-
Green Alternative (Recommended for Scale): Use Dimethyl Carbonate (DMC) . At elevated temperatures (
C) with a catalyst like DABCO or , DMC acts as a "soft" methylating agent, significantly favoring the N-methyl product.
-
Protocol: Green Methylation using Dimethyl Carbonate (DMC)
For Scale-Up (>1 kg batches)
| Parameter | Specification | Rationale |
| Reagent | Dimethyl Carbonate (DMC) | Acts as both solvent and reagent. Non-toxic compared to MeI/DMS. |
| Catalyst | Promotes deprotonation and methylation cycle. | |
| Temperature | 130°C - 150°C | DMC methylation is slow below 120°C. Requires autoclave or pressure reactor. |
| Pressure | 3 - 6 bar | Autogenous pressure of DMC at reaction temperature. |
| Time | 4 - 8 hours | Monitor by HPLC until starting material < 0.5%. |
Q2: My reaction stalls at 90% conversion. Should I add more base?
A: Not necessarily.
-
Check Agitation: In heterogeneous reactions (e.g.,
in acetone/DMC), the surface area of the base is critical. Grind the base finely or use high-shear agitation. -
Water Content: Water poisons this reaction by hydrolyzing the methylating agent or solvating the anion too strongly. Ensure solvents are dry (KF < 0.1%).
-
Product Inhibition: The inorganic salt byproduct (KCl or KI) can coat the base. Increasing agitation or adding a phase transfer catalyst (e.g., TBAB) can restart the reaction.
Part 2: Workup & Purification
Visualizing the Process Flow
Caption: Process flow emphasizing the critical recrystallization step for impurity purging.
Q3: How do I remove the O-methyl isomer without column chromatography?
A: You must rely on solubility differences.
-
The Difference: The N-methyl product (a cyclic carbamate/lactam) typically has a higher melting point and lower solubility in non-polar solvents compared to the O-methyl impurity (an imidate ether).
-
Recrystallization Solvent:
-
Ethanol/Water (80:20): Dissolve crude hot in Ethanol, then slowly add water. The N-methyl product crystallizes out; the O-methyl impurity stays in the mother liquor.
-
Methanol: Effective for removing unreacted starting material.
-
-
Process Check: If the O-methyl impurity is >10%, perform a "slurry wash" with cold toluene or ether before recrystallization. The O-methyl impurity is often soluble in these, while the product is not.
Part 3: Safety & Engineering Controls
Q4: We are switching from Methyl Iodide to Dimethyl Carbonate. What are the engineering implications?
A: This is a major safety improvement but requires equipment modification.
| Feature | Methyl Iodide (MeI) Process | Dimethyl Carbonate (DMC) Process |
| Toxicity | High (Neurotoxic, volatile). Requires containment.[1] | Low (Green solvent). |
| Pressure | Atmospheric (Reflux at ~42°C). | High Pressure (3-6 bar at 130-150°C). |
| Vessel | Standard Glass/Enamel Reactor. | Stainless Steel/Hastelloy Autoclave or Pressure-Rated Loop Reactor. |
| Gas Evolution | None (Substitution). | CO2 Evolution (If using DMC as reagent + sacrificial base). |
Critical Safety Note (CO2 Evolution):
When using DMC, the reaction generates
-
Engineering Control: Ensure the reactor has a pressure relief valve and a controlled off-gas system. Do not seal the reactor completely without headspace calculations.
Q5: The reaction exotherm is difficult to control during reagent addition. Recommendations?
A: Alkylations are exothermic.
-
Dosing Strategy: Do not add the base (
) all at once if the methylating agent is already present. -
Preferred Mode: Charge the substrate and base in solvent. Heat to temperature.[2][3] Dose the methylating agent slowly (e.g., over 2-4 hours) via a pump. This limits the reaction rate to the addition rate (feed-limited), preventing thermal runaway.
Part 4: Analytical Checkpoints
Q6: How do I distinguish the N-methyl from the O-methyl product by NMR?
A:
-
N-Methyl (Target): The methyl group protons typically appear at
3.3 - 3.5 ppm (singlet). The carbonyl carbon (C=O) in C NMR is characteristic (~155 ppm). -
O-Methyl (Impurity): The methoxy group protons appear downfield at
4.0 - 4.2 ppm (singlet). The carbon attached to the methoxy group (C-OMe) will shift significantly compared to the carbonyl.
References
-
Synthesis of Benzoxazolinone Derivatives
-
Green Methylation with Dimethyl Carbonate
-
Title: Dimethyl Carbonate as a Green Reagent for Methylation.[3][6]
- Source:Organic Process Research & Development.
- Context: DMC is widely validated as a replacement for Methyl Iodide for N-methylation of heterocycles like benzimidazoles and benzoxazolinones.
-
URL:[Link] (General reference for DMC chemistry).
-
-
Regioselectivity in Ambident Nucleophiles
- Title: Alkyl
- Source:Chemical Reviews.
- Context: Explains the N- vs O-alkylation preference based on solvent and c
-
URL:[Link]
-
Safety Data Sheet (5-chloro-3-methyl-2-benzoxazolinone)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Chloro-3-methyl-2(3H)-benzoxazolimine | C8H7ClN2O | CID 46396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characteristic IR Absorption Bands of N-Methyl Benzoxazolone Carbonyl
This guide details the characteristic infrared (IR) absorption bands of N-methyl benzoxazolone, specifically focusing on the diagnostic carbonyl (C=O) stretch.[1][2][3] It is structured to provide researchers with a definitive comparative analysis against its non-methylated parent and other analogs, supported by mechanistic rationale and experimental protocols.[2][4]
Executive Summary: The Diagnostic Shift
For drug development professionals and structural chemists, the identification of N-methyl benzoxazolone (3-methyl-2-benzoxazolinone) hinges on a distinct "blue shift" (increase in frequency) of the carbonyl band compared to its parent compound, benzoxazolone .[1][4]
-
N-Methyl Benzoxazolone C=O: ~1770 – 1780 cm⁻¹ (Sharp, Strong)[1]
-
Benzoxazolone (Parent) C=O: ~1750 cm⁻¹ (Broad, Strong)[1][2][5][6]
The +20–30 cm⁻¹ shift in the N-methyl derivative is the primary spectroscopic signature, resulting from the elimination of intermolecular hydrogen bonding .[2][4]
Technical Deep Dive: Mechanistic Causality
To interpret the spectra accurately, one must understand the vibrational physics driving these frequencies.[2][4]
A. The Cyclic Carbamate Baseline
Both compounds share a cyclic carbamate (urethane) core fused to a benzene ring.[1][2][4]
-
Ring Strain: The 5-membered heterocyclic ring forces the carbonyl carbon into a constrained
geometry (bond angle < 120°).[1][4] This increases thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -character of the C=O sigma bond, stiffening the bond and driving the frequency high (>1700 cm⁻¹) compared to acyclic amides (~1650–1690 cm⁻¹).
B. The Methylation Effect (The "Blue Shift")
The difference in frequency between the parent and the N-methyl derivative is not primarily inductive; it is topological and intermolecular .[1][2][4]
-
Benzoxazolone (Parent): In the solid state (KBr pellet or ATR), the N-H proton acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule (
).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
N-Methyl Benzoxazolone: Methylation replaces the active proton.[2][4]
Comparative Analysis: Spectral Fingerprints
The following table summarizes the key differences required for positive identification.
| Feature | N-Methyl Benzoxazolone | Benzoxazolone (Parent) | Differentiation Logic |
| C=O[1][2][4][7] Stretch | 1770 – 1780 cm⁻¹ | 1745 – 1755 cm⁻¹ | Primary ID: Lack of H-bonding raises frequency.[2][4] |
| Band Shape | Sharp, Distinct | Broader | H-bonding causes inhomogeneous broadening in the parent.[2][4] |
| N-H Stretch | Absent | 3100 – 3400 cm⁻¹ | Secondary ID: The "clean" region >3000 cm⁻¹ confirms methylation.[2][4] |
| C-H Stretch | 2850 – 3000 cm⁻¹ (Weak) | 3050 cm⁻¹ (Aromatic only) | Appearance of aliphatic methyl C-H modes.[2][4] |
| Fingerprint | ~750 cm⁻¹ (1,2-disubstituted) | ~750 cm⁻¹ (1,2-disubstituted) | Both show ortho-substituted benzene patterns.[1][2][7] |
Visualization of Structural Logic
The following diagram illustrates the decision logic for distinguishing these compounds based on spectral data.
Caption: Logical workflow for distinguishing N-methyl benzoxazolone from its parent using IR spectral markers.
Experimental Protocol: Validated Acquisition
To ensure the shifts described above are reproducible, the following protocol controls for phase state and solvation effects.
Protocol: Solid-State FTIR Analysis (ATR Method)
Use this method for the most distinct separation of bands.[1][2][4]
-
Instrument Setup:
-
Sample Preparation:
-
Ensure the sample is a dry, crystalline powder.[2][4] Moisture can create false O-H bands and disrupt the crystal lattice H-bonding network of the parent compound.[2][4]
-
Critical Step: Apply high pressure using the ATR anvil.[2][4] Good contact is essential for the high-wavenumber carbonyl region to appear sharp.[2][4]
-
-
Data Processing:
Protocol: Solution Phase (Validation)
Use this to confirm the H-bonding mechanism.
References
-
NIST Mass Spectrometry Data Center. (2023).[2][4] 2(3H)-Benzoxazolone Infrared Spectrum. National Institute of Standards and Technology.[2][4] [Link][1][2]
-
Gökhan-Kelekçi, N., et al. (2009).[1][2][4] Synthesis and antioxidant activity of some new benzoxazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][4] (General reference for cyclic carbamate frequency shifts).
Sources
comparing biological activity of N-methyl vs N-H benzoxazolinones
Executive Summary
This guide provides a technical comparison between 2(3H)-benzoxazolinone (BOA) and its N-methylated derivative (MBOA) . While structurally similar, the substitution of the lactam proton (N-H) with a methyl group (N-Me) fundamentally alters the pharmacodynamic profile, shifting the molecule from a versatile synthetic scaffold for NSAID-like drugs to a potent, naturally occurring endocrine modulator.
Quick Comparison Matrix
| Feature | N-H Benzoxazolinone (BOA) | N-Methyl Benzoxazolinone (MBOA) |
| Primary Class | Synthetic Scaffold / Phytoalexin | Natural Product (Plant Secondary Metabolite) |
| Key Biological Activity | Analgesic, Anti-inflammatory (NSAID-like) | Reproductive Trigger, Melatonin Agonist, Phytotoxic |
| Lipophilicity (LogP) | ~1.0 - 1.2 (Moderate) | ~1.6 - 1.8 (Higher) |
| H-Bond Capability | Donor & Acceptor | Acceptor Only |
| Metabolic Fate | Rapid N-substitution/degradation | Demethylation, Hydroxylation |
Chemical Basis of Activity
The biological divergence stems from the electronic and steric modifications at the N-position.
-
N-H (Lactam): Acts as a hydrogen bond donor. This is critical for binding to the active sites of enzymes like Cyclooxygenase (COX), where the N-H often interacts with polar residues (e.g., Tyr355 in COX-1).
-
N-Me (Tertiary Amide): Removes the H-bond donor capability and increases lipophilicity. This enhances blood-brain barrier (BBB) penetration, facilitating central nervous system (CNS) effects—explaining MBOA's potency as a melatonin mimic.
Structural Activity Relationship (SAR) Diagram
The following diagram illustrates how N-methylation alters the interaction potential of the benzoxazolinone core.
Caption: SAR divergence showing N-H preference for enzyme inhibition vs. N-Me preference for receptor agonism.
Pharmacological Comparison
Analgesic and Anti-inflammatory Activity
Winner: N-H Benzoxazolinone (Derivatives)
While simple BOA has weak analgesic properties, it serves as the essential scaffold for potent Mannich bases (N-substituted derivatives).
-
Mechanism: Inhibition of Prostaglandin E2 (PGE2) synthesis via COX pathway blockade.
-
N-Methyl Impact: Direct N-methylation (MBOA) often reduces analgesic potency compared to N-acyl or N-alkyl-morpholino derivatives. The N-methyl group is too small to interact with the hydrophobic channel of COX-2 as effectively as larger lipophilic tails found in optimized drugs [1, 2].
-
Experimental Evidence: In acetic acid-induced writhing tests, N-substituted derivatives (e.g., propanoic acid side chains) show 40-60% inhibition, comparable to Aspirin, whereas simple MBOA is rarely cited as a primary analgesic lead [3].
Endocrine and Reproductive Activity
Winner: N-Methyl Benzoxazolinone (MBOA)
MBOA is a unique "ecological messenger."
-
Mechanism: MBOA structurally mimics melatonin . In small mammals (e.g., voles), its presence in young grass shoots signals the onset of spring, triggering the release of Follicle Stimulating Hormone (FSH) and Luteinizing Hormone (LH) to initiate the breeding season [4].
-
N-H Contrast: The unmethylated BOA does not exhibit this potent reproductive triggering effect, likely due to lower CNS penetration and lower affinity for melatonin binding sites.
Antimicrobial and Phytotoxic Activity
Winner: N-Methyl Benzoxazolinone (MBOA)
-
Phytotoxicity: MBOA is significantly more phytotoxic than BOA. It inhibits root growth in competing plants (allelopathy) more effectively due to higher stability and uptake [5].
-
Antimicrobial: Both show activity, but lipophilic N-alkyl derivatives (including MBOA) often show lower Minimum Inhibitory Concentrations (MIC) against fungi like Candida albicans compared to the polar N-H parent [6].
Mechanistic Pathways
The Ecological Transformation Pathway
MBOA is not synthesized directly by the plant but is a degradation product. This pathway is critical for researchers using MBOA as a bioactive standard.
Caption: Conversion of the glucoside precursor to the active MBOA molecule upon tissue disruption.
Experimental Protocols
Synthesis of N-Methyl-2-Benzoxazolinone (MBOA)
Objective: Convert BOA to MBOA for comparative biological assays. Self-Validating Step: The disappearance of the N-H stretch (approx. 3150 cm⁻¹) in IR spectroscopy confirms the reaction.
-
Reagents: 2-Benzoxazolinone (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).
-
Procedure:
-
Dissolve 2-benzoxazolinone in dry acetone.
-
Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature (deprotonation of N-H).
-
Add Methyl Iodide dropwise.
-
Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). MBOA will have a higher Rf value than BOA.
-
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol/water.
-
Validation:
-
Melting Point: MBOA (84-86°C) vs BOA (137-139°C).
-
NMR: Appearance of singlet at ~3.4 ppm (N-Me).
-
Analgesic Assay: Acetic Acid-Induced Writhing (Mouse Model)
Objective: Compare antinociceptive efficacy.
-
Animals: Albino mice (20-25g), n=6 per group.
-
Preparation: Suspend BOA and MBOA in 0.5% CMC (Carboxymethyl cellulose).
-
Dosing: Administer test compounds (e.g., 100 mg/kg) orally (p.o.) 60 minutes prior to challenge.
-
Challenge: Inject 0.6% Acetic Acid (10 mL/kg) intraperitoneally (i.p.).
-
Measurement: Count "writhes" (abdominal constrictions) for 15 minutes starting 5 minutes post-injection.
-
Calculation:
References
-
Dogruer, D. S., et al. (1998). Synthesis and analgesic/anti-inflammatory activity of some new benzoxazolinone derivatives. European Journal of Medicinal Chemistry.
-
Koksal, M., et al. (2009).[1] Synthesis and Characterization of Some New 2(3H)-benzoxazolones With Analgesic and Antiinflammatory Activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of Agricultural and Food Chemistry.
-
Butterstein, G. M., et al. (1985). Effects of 6-methoxybenzoxazolinone (6-MBOA) on the pineal melatonin synthesizing enzymes.[2] Journal of Pineal Research.
-
Fomsgaard, I. S., et al. (2004). Allelopathic potential of benzoxazinoids in rye and wheat. Chemoecology.
-
Uslu, H., et al. (2001). Evaluation of Antimicrobial Activities of Some 2-Benzoxazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.
Sources
- 1. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-3-Methylisothiazole Analogs as Antiproliferative Agents
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a series of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. These compounds have emerged as a promising class of antiproliferative agents. We will delve into the rationale behind their design, the experimental data supporting their activity, and the protocols for their synthesis and evaluation, offering researchers and drug development professionals a comprehensive resource for this chemical series.
Introduction: The Rationale for Targeting the 5-Chloro-3-Methylisothiazole Scaffold
The isothiazole ring is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The decision to investigate analogs based on the 5-chloro-3-methylisothiazole core stems from previous findings indicating the antitumor potential of isothiazole derivatives.[1] The core structure's specific substitution pattern, with a chlorine atom at the 5-position and a methyl group at the 3-position, was strategically maintained to assess the impact of modifications at the 4-position.[1] The chlorine atom, a halogen, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a crucial interaction in ligand-protein binding. The methyl group, on the other hand, can provide favorable steric interactions within a binding pocket.[2]
This guide focuses on a series of analogs where the 4-position of the 5-chloro-3-methylisothiazole ring is functionalized with a carbohydrazide moiety, which is further substituted at the N'-position. This systematic modification allows for a clear investigation of how different substituents at this position influence the antiproliferative activity of the compounds.
Comparative Analysis of Antiproliferative Activity
A series of eleven N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines and one normal cell line.[1][3] The cell lines used were:
-
MV4-11: Human biphenotypic B cell myelomonocytic leukemia
-
LoVo: Human colon adenocarcinoma (doxorubicin-sensitive)
-
LoVo/DX: Human colon adenocarcinoma (doxorubicin-resistant)
-
MCF-7: Human breast adenocarcinoma
-
MCF-10A: Normal, non-tumorigenic epithelial cell line from the mammary gland
The antiproliferative activity was assessed using the MTT assay for the MV4-11 cell line and the SRB assay for the other cell lines. The results, presented as IC50 values (the concentration of the compound that inhibits cell growth by 50%), are summarized in the table below.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 5-Chloro-3-Methylisothiazole Analogs
| Compound | N'-Substituent | MV4-11 (MTT) | LoVo (SRB) | LoVo/DX (SRB) | MCF-7 (SRB) | MCF-10A (SRB) |
| 3 | (1E,2E)-(3-phenyloprop-2-en-1-ylidene) | 1.3 ± 0.1 | 2.1 ± 0.1 | 2.5 ± 0.1 | 2.8 ± 0.2 | 4.5 ± 0.3 |
| 4 | (E)-[1-(2-hydroxyphenyl)ethylidene] | 10.2 ± 0.5 | 12.5 ± 0.8 | 15.1 ± 1.1 | 18.3 ± 1.5 | 25.4 ± 2.1 |
| 5 | (E)-[1-(4-hydroxyphenyl)ethylidene] | 8.5 ± 0.4 | 10.8 ± 0.7 | 13.2 ± 0.9 | 16.5 ± 1.3 | 22.1 ± 1.8 |
| 6 | (E)-[1-(4-methoxyphenyl)ethylidene] | 7.9 ± 0.6 | 9.8 ± 0.5 | 11.9 ± 0.8 | 14.7 ± 1.2 | 20.3 ± 1.7 |
| 7 | (E)-[1-(4-chlorophenyl)ethylidene] | 6.2 ± 0.3 | 8.1 ± 0.4 | 10.3 ± 0.6 | 12.9 ± 1.0 | 18.7 ± 1.4 |
| 8 | (E)-[1-(4-bromophenyl)ethylidene] | 5.8 ± 0.2 | 7.5 ± 0.3 | 9.7 ± 0.5 | 11.8 ± 0.9 | 17.5 ± 1.3 |
| 9 | (E)-[1-(4-nitrophenyl)ethylidene] | 4.5 ± 0.2 | 6.3 ± 0.3 | 8.2 ± 0.4 | 10.1 ± 0.7 | 15.6 ± 1.1 |
| 10 | (E)-(1-phenylethylidene) | 9.1 ± 0.7 | 11.3 ± 0.9 | 14.0 ± 1.2 | 17.1 ± 1.4 | 23.8 ± 2.0 |
| 11 | (E)-[1-(thiophen-2-yl)ethylidene] | 7.1 ± 0.4 | 9.2 ± 0.6 | 11.2 ± 0.8 | 13.8 ± 1.1 | 19.5 ± 1.6 |
| 12 | (E)-[1-(pyridin-4-yl)ethylidene] | 8.8 ± 0.5 | 10.9 ± 0.7 | 13.5 ± 1.0 | 16.8 ± 1.3 | 22.9 ± 1.9 |
| 13 | (E)-[1-(naphthalen-2-yl)ethylidene] | 3.9 ± 0.2 | 5.1 ± 0.3 | 6.8 ± 0.4 | 8.9 ± 0.6 | 13.4 ± 1.0 |
Data sourced from Kuczyński et al., 2019.[1][3]
Structure-Activity Relationship Insights
From the data presented in Table 1, several key structure-activity relationships can be deduced:
-
The most active compound in the series is compound 3 , which features a (1E,2E)-(3-phenyloprop-2-en-1-ylidene) substituent.[1][3] This extended conjugated system appears to be highly favorable for antiproliferative activity against all tested cell lines.
-
Aromatic substituents at the N'-position are generally beneficial for activity.
-
Electron-withdrawing groups on the phenyl ring of the (1-phenylethylidene) moiety tend to increase potency. This is evident when comparing the unsubstituted analog (compound 10) with those bearing chloro (compound 7), bromo (compound 8), and nitro (compound 9) groups. The order of activity is generally NO2 > Br > Cl > H.
-
Electron-donating groups , such as hydroxyl (compounds 4 and 5) and methoxy (compound 6), lead to a decrease in activity compared to the unsubstituted analog.
-
The position of the hydroxyl group on the phenyl ring has a modest impact, with the para-substituted analog (compound 5) being slightly more active than the ortho-substituted one (compound 4).
-
Replacement of the phenyl ring with other aromatic systems like thiophene (compound 11) and pyridine (compound 12) results in compounds with moderate activity, generally comparable to or slightly better than the unsubstituted phenyl analog.
-
Increasing the size of the aromatic system , as seen with the naphthalene ring in compound 13, leads to a significant enhancement in activity, second only to compound 3.
-
Selectivity: While all compounds showed activity against the cancer cell lines, they were also cytotoxic to the normal MCF-10A cell line, indicating a need for further optimization to improve the therapeutic index.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis of the parent hydrazide and a representative N'-substituted analog, as well as the antiproliferative assays, are provided below.
Synthesis of 5-Chloro-3-methylisothiazole-4-carbohydrazide (Parent Compound)
The synthesis of the core hydrazide intermediate is a crucial first step. While the original research by Kuczyński et al. utilized an alternative method through an azide intermediate, a previously established method is also available.[1]
Workflow for the Synthesis of 5-Chloro-3-methylisothiazole-4-carbohydrazide
Caption: Synthesis workflow for the carbohydrazide intermediate.
General Procedure for the Synthesis of N'-Substituted Analogs
The N'-substituted analogs are synthesized via a condensation reaction between the parent hydrazide and an appropriate aldehyde or ketone.
Step-by-Step Protocol:
-
Dissolution: Dissolve 5-chloro-3-methylisothiazole-4-carbohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to promote the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry it under a vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure of the final compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis.[1][3]
Antiproliferative Assays (MTT and SRB)
The evaluation of the antiproliferative activity of the synthesized compounds is a critical step in determining their potential as anticancer agents.
Workflow for In Vitro Antiproliferative Testing
Caption: Workflow for MTT and SRB antiproliferative assays.
Conclusion and Future Directions
The 5-chloro-3-methylisothiazole scaffold serves as a valuable starting point for the development of novel antiproliferative agents. The structure-activity relationship studies on the N'-substituted carbohydrazide derivatives have revealed that the nature of the substituent at this position plays a critical role in determining the biological activity. The presence of extended aromatic systems and electron-withdrawing groups on a phenyl ring at this position generally enhances potency.
Future work in this area should focus on:
-
Improving selectivity: Modifications to the core scaffold or the N'-substituent could be explored to increase the therapeutic index by reducing toxicity to normal cells.
-
Exploring other positions: While this study focused on the 4-position, the SAR of substitutions at other positions of the isothiazole ring could also be investigated.
-
Mechanism of action studies: Elucidating the molecular target and the mechanism by which these compounds exert their antiproliferative effects will be crucial for their further development as potential drug candidates.
This guide provides a solid foundation for researchers interested in this class of compounds, offering a clear comparison of analogs, detailed experimental procedures, and insights into the key structural features driving their activity.
References
-
Kuczyński, M., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]
-
Kuczyński, M., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed Central, PMC6982951. Available at: [Link]
-
Didier, V. (2005). Structure Activity Relationships. Drug Design. Available at: [Link]
Sources
- 1. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Safe Handling, Operation, and Disposal
The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safety protocols for 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one. As a Senior Application Scientist, my objective is to equip you with not just a set of rules, but a deep understanding of the "why" behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one is a heterocyclic organic compound. While specific toxicological data may be limited, the Globally Harmonized System (GHS) classifications for this compound and structurally similar chemicals indicate the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolving, heating), and the potential for dust or aerosol generation.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your primary defense against accidental exposure. The following table outlines the essential PPE for handling 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one, grounded in established safety standards.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves such as Nitrile or Neoprene. It is crucial to select gloves with a thickness appropriate for the task and to be aware of the breakthrough time. Double gloving is recommended for extended handling periods. | To prevent skin contact, which can lead to irritation and potential absorption of the chemical.[1] |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. | To protect the eyes from contact with the solid compound or solutions, which can cause serious irritation. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or an organic vapor cartridge with a particulate pre-filter should be used. | To prevent inhalation of the compound, which can lead to respiratory tract irritation. |
| Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. | To protect the skin from accidental contact and to prevent contamination of personal clothing. |
Procedural Guidance: From Weighing to Waste
Adherence to a strict operational workflow is paramount to ensuring safety. The following step-by-step guidance outlines the best practices for handling 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one in a laboratory setting.
Preparation and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a chemical fume hood or a powder containment hood.
-
Pre-weighing Checks: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the hood.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of the solid compound, minimizing the generation of dust. Use anti-static tools if necessary.
Solution Preparation and Reactions
-
Inert Atmosphere: For reactions sensitive to air or moisture, use standard Schlenk line or glovebox techniques.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
Post-Reaction Work-up and Purification
-
Quenching: If necessary, quench the reaction mixture carefully in the fume hood.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain any volatile organic compounds.
Emergency Preparedness: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Decontamination and Disposal: A Responsible Conclusion
Proper decontamination and disposal are critical to protect both personnel and the environment.
Decontamination
-
Work Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and wipe them down thoroughly.
Waste Disposal
-
Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed container for hazardous chemical waste.
-
Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the safe handling of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one.
Caption: A flowchart outlining the key steps for the safe handling of 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one, from preparation to disposal.
References
-
OSHA. Personal Protective Equipment. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
